3-Fluoro-5-(trifluoromethyl)phenylacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-7-2-5(3-8(14)15)1-6(4-7)9(11,12)13/h1-2,4H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIBHDUPSIQRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374670 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195447-79-1 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 195447-79-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(trifluoromethyl)phenylacetic acid is a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and altered acidity. These characteristics make it a sought-after intermediate in the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, quantitative data, and process visualizations.
Core Synthesis Pathways
Two principal and well-documented synthetic routes for the preparation of this compound have been identified. Both pathways commence from the readily available starting material, 3-Fluoro-5-(trifluoromethyl)benzyl bromide.
Pathway 1: Grignard Reaction followed by Carboxylation
This classic organometallic approach involves the formation of a Grignard reagent from 3-Fluoro-5-(trifluoromethyl)benzyl bromide, which is subsequently carboxylated using solid carbon dioxide (dry ice).
Pathway 2: Cyanation followed by Hydrolysis
This two-step pathway involves the nucleophilic substitution of the benzylic bromide with a cyanide salt to form the corresponding benzyl cyanide intermediate. Subsequent hydrolysis of the nitrile furnishes the desired carboxylic acid.
A third, alternative pathway, the Willgerodt-Kindler reaction, is also presented. This route utilizes the corresponding acetophenone, 3-Fluoro-5-(trifluoromethyl)acetophenone, as the starting material.
Data Presentation
The following tables summarize the quantitative data associated with each synthetic step, based on literature precedents for analogous transformations. It is important to note that yields for the specific target molecule may vary.
Table 1: Synthesis via Grignard Reaction and Carboxylation
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1a | Grignard Reagent Formation | 3-Fluoro-5-(trifluoromethyl)benzyl bromide | Mg, I₂, Diethyl ether | 3-Fluoro-5-(trifluoromethyl)benzylmagnesium bromide | Not Isolated |
| 1b | Carboxylation | 3-Fluoro-5-(trifluoromethyl)benzylmagnesium bromide | CO₂ (solid), HCl (aq) | This compound | ~75 (for unsubstituted benzyl chloride)[1] |
Table 2: Synthesis via Cyanation and Hydrolysis
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 2a | Cyanation | 3-Fluoro-5-(trifluoromethyl)benzyl bromide | KCN, Ethanol | 3-Fluoro-5-(trifluoromethyl)benzyl cyanide | 80-90 (for unsubstituted benzyl bromide)[2] |
| 2b | Hydrolysis | 3-Fluoro-5-(trifluoromethyl)benzyl cyanide | H₂SO₄, H₂O | This compound | ~77.5 (for unsubstituted benzyl cyanide)[3] |
Table 3: Alternative Synthesis via Willgerodt-Kindler Reaction
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 3a | Heck Reaction | 3-Bromo-5-fluorobenzotrifluoride | Butyl vinyl ether, Pd catalyst, PPh₃, Et₃N | 3-Fluoro-5-(trifluoromethyl)-1-butoxystyrene | 80[1] |
| 3b | Hydrolysis | 3-Fluoro-5-(trifluoromethyl)-1-butoxystyrene | HCl (aq), DMF | 3-Fluoro-5-(trifluoromethyl)acetophenone | 73[3] |
| 3c | Willgerodt-Kindler | 3-Fluoro-5-(trifluoromethyl)acetophenone | Sulfur, Morpholine | 2-(3-Fluoro-5-(trifluoromethyl)phenyl)thioacetomorpholide | Not Isolated |
| 3d | Hydrolysis | 2-(3-Fluoro-5-(trifluoromethyl)phenyl)thioacetomorpholide | NaOH (aq) | This compound | ~57 (for a similar substrate)[4] |
Experimental Protocols
Pathway 1: Grignard Reaction and Carboxylation
Step 1a: Formation of 3-Fluoro-5-(trifluoromethyl)benzylmagnesium bromide
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen or argon inlet.
-
Procedure:
-
To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 3-Fluoro-5-(trifluoromethyl)benzyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Slowly add a small portion of the benzyl bromide solution to the magnesium turnings to initiate the reaction, which may require gentle heating.
-
Once the reaction has initiated (disappearance of the iodine color and gentle refluxing), add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until all the magnesium has been consumed.
-
Step 1b: Carboxylation to form this compound
-
Procedure:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
In a separate large beaker or flask, place an excess of crushed solid carbon dioxide (dry ice).
-
Slowly and carefully pour the Grignard solution onto the dry ice with vigorous stirring. A thick slurry will form.
-
Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.
-
Slowly quench the reaction by adding 1 M hydrochloric acid until the solution is acidic and all solids have dissolved.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.[1]
-
Pathway 2: Cyanation and Hydrolysis
Step 2a: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzyl cyanide
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Procedure:
-
To the flask, add 3-Fluoro-5-(trifluoromethyl)benzyl bromide (1.0 equivalent) and ethanol.
-
Add a solution of potassium cyanide (1.1 equivalents) in water to the flask.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 3-Fluoro-5-(trifluoromethyl)benzyl cyanide.[5][6]
-
Step 2b: Hydrolysis to this compound
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Procedure:
-
To the flask, add the crude 3-Fluoro-5-(trifluoromethyl)benzyl cyanide (1.0 equivalent).
-
Add a mixture of sulfuric acid and water (e.g., a 1:1 or 2:1 v/v mixture).
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitoring by TLC or GC).
-
Cool the reaction mixture and pour it onto ice.
-
The product may precipitate out of the solution and can be collected by filtration. Alternatively, extract the product with an organic solvent.
-
Wash the organic layer or the collected solid with water.
-
The crude product can be purified by recrystallization.[3][7][8]
-
Pathway 3: Willgerodt-Kindler Reaction (Alternative Route)
Step 3a & 3b: Synthesis of 3-Fluoro-5-(trifluoromethyl)acetophenone
This precursor can be synthesized from 3-Bromo-5-fluorobenzotrifluoride via a Heck reaction with butyl vinyl ether, followed by hydrolysis of the resulting enol ether.[1][3]
-
Heck Reaction: A mixture of 3-Bromo-5-fluorobenzotrifluoride, butyl vinyl ether, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a suitable solvent (e.g., propylene carbonate) is heated.
-
Hydrolysis: The crude enol ether product is then hydrolyzed using aqueous acid (e.g., HCl) in a solvent like N,N-dimethylformamide (DMF) to yield 3-Fluoro-5-(trifluoromethyl)acetophenone.
Step 3c & 3d: Willgerodt-Kindler Reaction and Hydrolysis
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Procedure:
-
To the flask, add 3-Fluoro-5-(trifluoromethyl)acetophenone (1.0 equivalent), sulfur (2.0-3.0 equivalents), and morpholine (3.0-4.0 equivalents).
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
After the formation of the thioamide intermediate is complete, cool the reaction mixture.
-
For the hydrolysis step, add an aqueous solution of sodium hydroxide to the reaction mixture and heat to reflux until the hydrolysis is complete.
-
Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.[4][9]
-
Mandatory Visualizations
References
- 1. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0993432A1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. data.epo.org [data.epo.org]
- 7. researchgate.net [researchgate.net]
- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 9. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
physical and chemical properties of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(trifluoromethyl)phenylacetic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts distinct physicochemical properties that are highly sought after in medicinal chemistry. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, purification, and potential applications of this versatile compound, with a particular focus on its role in the development of kinase inhibitors.
Physicochemical Properties
The presence of the highly electronegative fluorine and trifluoromethyl groups significantly influences the electronic nature and lipophilicity of the molecule. These properties can enhance a drug candidate's metabolic stability, binding affinity, and cell permeability.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 195447-79-1 | [1][2] |
| Molecular Formula | C₉H₆F₄O₂ | [1][2] |
| Molecular Weight | 222.14 g/mol | [1][2] |
| Melting Point | 109-112 °C | [3] |
| Boiling Point | 242.1 °C at 760 mmHg | [3] |
| pKa | Predicted values for similar fluorinated phenylacetic acids suggest a pKa lower than that of phenylacetic acid (4.31), likely in the range of 3.5-4.0, due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups. | [4] |
| Solubility | While specific solubility data is not readily available, its structure suggests it is likely soluble in polar organic solvents such as methanol, ethanol, and acetone, with poor solubility in water.[5] |
Synthesis and Purification
Several synthetic routes can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Experimental Protocol: Synthesis via Grignard Reaction
A common and effective method for the synthesis of substituted phenylacetic acids is through a Grignard reaction.[5][6]
Workflow for Synthesis via Grignard Reaction
Caption: Synthesis of this compound via a Grignard reaction.
Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.
-
Carboxylation: The freshly prepared Grignard reagent is then cooled in a dry ice/acetone bath and treated with an excess of carbon dioxide, either by bubbling CO₂ gas through the solution or by pouring the Grignard solution over crushed dry ice.
-
Work-up and Isolation: The reaction mixture is allowed to warm to room temperature and then quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
Experimental Protocol: Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[3][7][8]
Workflow for Purification by Recrystallization
Caption: General workflow for the purification of a solid organic compound by recrystallization.
Methodology:
-
Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For phenylacetic acid derivatives, a mixture of a polar solvent like ethanol or ethyl acetate and a non-polar solvent like hexanes or heptane is often effective.
-
Dissolution: The crude this compound is dissolved in a minimum amount of the hot solvent or solvent mixture.
-
Filtration (optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.
-
Crystallization: The clear filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum to remove any residual solvent.
Spectroscopic Data
While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from data for closely related compounds.[9][10]
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the carboxylic acid group, typically in the range of 3.6-3.8 ppm. The aromatic protons will appear as multiplets in the aromatic region (7.0-8.0 ppm), with coupling patterns influenced by the fluorine and trifluoromethyl substituents.
-
¹³C NMR: The carbon NMR spectrum will show a peak for the carboxylic acid carbon around 170-180 ppm. The methylene carbon will appear around 40-45 ppm. The aromatic carbons will resonate in the 110-140 ppm region, with the carbons attached to the fluorine and trifluoromethyl groups showing characteristic splitting patterns (quartets for the CF₃ group).
-
FTIR: The infrared spectrum will exhibit a broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A sharp C=O stretch will be observed around 1700 cm⁻¹. C-F and C-H stretching and bending vibrations will also be present in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 222.14). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[11]
Application in Drug Discovery: Inhibition of Polo-like Kinase 1 (PLK1)
This compound is a valuable intermediate in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. One important target is Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in cell cycle progression, particularly during mitosis.[12][13][14] Overexpression of PLK1 is observed in many human cancers and is often associated with poor prognosis.[1]
PLK1 Signaling Pathway and Inhibition
PLK1 is a key regulator of multiple steps in mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Its activity is tightly controlled throughout the cell cycle. Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for anticancer drug development.[12][14]
Caption: Simplified signaling pathway of PLK1 activation and its role in mitosis, with the point of action for PLK1 inhibitors.
Derivatives of this compound have been incorporated into the structures of potent and selective PLK1 inhibitors. The unique electronic and steric properties of the substituted phenylacetic acid moiety contribute to the binding affinity and selectivity of these inhibitors for the ATP-binding pocket of the PLK1 kinase domain. By blocking the activity of PLK1, these compounds disrupt the normal process of cell division in rapidly proliferating cancer cells, ultimately leading to cell death.
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its distinct physicochemical properties, arising from its fluorine and trifluoromethyl substituents, make it an attractive building block for the design of novel therapeutics, particularly in the area of kinase inhibition. This guide provides a foundational understanding of its properties, synthesis, and a key application, serving as a valuable resource for researchers in the field. Further investigation into its specific biological activities and the development of optimized synthetic protocols will continue to expand its utility in medicinal chemistry.
References
- 1. Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
- 4. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101450895A - Preparation method of trifluoro-phenylacetic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Inhibition of Polo-like kinase 1 during the DNA damage response is mediated through loss of Aurora A recruitment by Bora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR spectrum [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Involvement of Polo-like Kinase 1 (Plk1) in Mitotic Arrest by Inhibition of Mitogen-activated Protein Kinase-Extracellular Signal-regulated Kinase-Ribosomal S6 Kinase 1 (MEK-ERK-RSK1) Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinome inhibition reveals a role for polo‐like kinase 1 in targeting post‐transcriptional control in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid
CAS Number: 195447-79-1
This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid, a key building block in contemporary drug discovery and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the compound's chemical and physical properties, outlines synthetic approaches, and explores its application in the synthesis of targeted therapeutics, particularly kinase inhibitors.
Chemical and Physical Properties
This compound is a substituted phenylacetic acid derivative. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of bioactive molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 195447-79-1 | [2] |
| Molecular Formula | C₉H₆F₄O₂ | [2] |
| Molecular Weight | 222.14 g/mol | [2] |
| Appearance | Solid | |
| Purity | Typically ≥98% |
Note: Specific experimental data for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature for this specific compound. Data for isomeric and related compounds suggest it is a solid at room temperature.
Synthesis and Manufacturing
One common approach involves the conversion of a corresponding benzyl halide to a nitrile, followed by hydrolysis to the carboxylic acid. Another powerful method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between a substituted aryl component and a two-carbon building block.[3]
Below is a representative experimental protocol for the synthesis of a structurally similar compound, 2,4,5-trifluorophenylacetic acid, which illustrates a common synthetic strategy that could be adapted.
Representative Experimental Protocol: Synthesis of 2,4,5-Trifluorophenylacetic Acid[6][7]
This synthesis proceeds via the formation of an intermediate, ethyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate, followed by hydrolysis and decarboxylation.
Step 1: Synthesis of Ethyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate
-
In a suitable reaction vessel under an inert atmosphere, combine 1,2,4,5-tetrafluorobenzene (1.0 eq) and ethyl cyanoacetate (1.1 eq) in an anhydrous organic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Cool the mixture in an ice bath.
-
Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq), portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield ethyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate.[4]
Step 2: Hydrolysis and Decarboxylation to 2,4,5-Trifluorophenylacetic Acid
-
To a round-bottom flask, add the purified ethyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate (1.0 eq) from the previous step.
-
Add an aqueous solution of a strong acid (e.g., 6M hydrochloric acid or concentrated sulfuric acid) or a strong base (e.g., 10% aqueous sodium hydroxide).[4]
-
Heat the mixture to reflux for 4-10 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.
-
If using acidic conditions, cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
If using basic conditions, cool the reaction mixture and then acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic, which will precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 2,4,5-trifluorophenylacetic acid.[4]
Workflow for the Synthesis of a Substituted Phenylacetic Acid
Caption: A generalized workflow for the synthesis of substituted phenylacetic acids.
Spectral Data
While a complete set of verified spectral data for this compound is not available in the public domain, data from its isomers can provide an indication of the expected spectral characteristics.
Table 2: Representative Spectral Data for Isomeric Trifluoromethyl Phenylacetic Acids
| Isomer | 1H NMR (DMSO-d₆) δ (ppm) | 13C NMR | IR (cm⁻¹) | Mass Spectrum | Source |
| m-(Trifluoromethyl)phenylacetic acid | 12.52 (s, 1H, COOH), 7.66-7.56 (m, 4H, Ar-H), 3.74 (s, 2H, CH₂) | Not Available | Not Available | Molecular Ion (m/z): 204 | [5] |
| 2,4,5-Trifluorophenylacetic acid | 12.57 (s, 1H, COOH), 7.53-7.47 (m, 2H, Ar-H), 3.63 (s, 2H, CH₂) | Not Available | Not Available | Not Available | [4] |
Note: The spectral data provided above are for related compounds and should not be used for the definitive identification of this compound.
Applications in Drug Discovery: Synthesis of Kinase Inhibitors
This compound is a valuable starting material for the synthesis of kinase inhibitors. The carboxylic acid moiety serves as a handle for amide bond formation, a common linkage in many kinase inhibitors. The substituted phenyl ring can be tailored to fit into the ATP-binding pocket of various kinases, with the fluorine and trifluoromethyl groups contributing to binding affinity and pharmacokinetic properties.[6]
A key signaling pathway often targeted in cancer therapy is the MAPK/ERK pathway.[7] Dysregulation of this pathway is implicated in numerous cancers. Inhibitors of kinases within this cascade, such as MEK and ERK, are of significant interest.
The MAPK/ERK Signaling Pathway
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Experimental Protocol: Amide Coupling for Kinase Inhibitor Synthesis
The following is a general protocol for the amide coupling of a phenylacetic acid derivative with an amine, a key step in the synthesis of many kinase inhibitors.
-
In a dry reaction flask under an inert atmosphere, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
-
If necessary, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid solution (e.g., 1M HCl), a weak base solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.
Workflow for Amide Coupling in Kinase Inhibitor Synthesis
Caption: A typical experimental workflow for amide coupling.
Safety and Handling
This compound should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may cause skin and eye irritation.[8]
Table 3: Hazard Information
| Hazard Statement | GHS Classification |
| Causes skin irritation | Skin Irrit. 2 |
| Causes serious eye irritation | Eye Irrit. 2A |
| May cause respiratory irritation | STOT SE 3 |
Source: Safety Data Sheet for this compound.[8]
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique substitution pattern provides a scaffold with desirable physicochemical properties for the development of novel therapeutics, particularly in the area of kinase inhibition. While detailed synthetic and spectral data for this specific compound are not widely published, established methods for the synthesis and derivatization of related phenylacetic acids provide a solid foundation for its use in research and drug development. As the demand for targeted therapies continues to grow, the importance of such fluorinated intermediates is likely to increase.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. spectrabase.com [spectrabase.com]
- 4. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]
- 5. m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR spectrum [chemicalbook.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209) [hmdb.ca]
An In-depth Technical Guide to 2-[3-Fluoro-5-(trifluoromethyl)phenyl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]acetic acid, a key intermediate in modern medicinal chemistry. This document details its chemical and physical properties, provides robust experimental protocols for its synthesis and derivatization, and illustrates its role in the development of targeted therapeutics, such as kinase inhibitors.
Compound Identification and Properties
The subject of this guide is the compound commonly known as 3-Fluoro-5-(trifluoromethyl)phenylacetic acid. Its systematic IUPAC name is 2-[3-Fluoro-5-(trifluoromethyl)phenyl]acetic acid. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties, acidity, and lipophilicity, making it a valuable building block in drug discovery.[1] These substitutions are crucial for modulating intermolecular interactions, which is essential for effective binding to biological targets.[1]
Chemical and Physical Data
The key physicochemical properties of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]acetic acid (CAS No. 195447-79-1) are summarized below. This data is essential for its handling, reaction setup, and characterization.
| Property | Value | Source(s) |
| Systematic IUPAC Name | 2-[3-Fluoro-5-(trifluoromethyl)phenyl]acetic acid | |
| CAS Number | 195447-79-1 | [2] |
| Molecular Formula | C₉H₆F₄O₂ | [2] |
| Molecular Weight | 222.14 g/mol | [2] |
| Physical Form | White to off-white solid | [2] |
| Melting Point | 109-112 °C | [2] |
| Boiling Point | 242.1 °C (at 760 mmHg) | [2] |
| Density | 1.436 g/cm³ | [2] |
| Flash Point | 100 °C | [2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [2] |
Safety and Handling
This compound is classified as a hazardous substance. Appropriate safety precautions must be observed during handling and storage.
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302 | Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| H315 | Causes skin irritation | P280: Wear protective gloves. |
| H319 | Causes serious eye irritation | P280: Wear eye protection/face protection. |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
| Storage | Store at room temperature in a dry, well-sealed container. | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of the title compound and its subsequent use in amide coupling are provided below. These protocols are based on established chemical transformations relevant to phenylacetic acid derivatives.
Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[3][4] This protocol outlines the synthesis of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]acetic acid from commercially available starting materials. The key transformation is the palladium-catalyzed cross-coupling of an aryl boronic acid with an α-haloacetate derivative.[5]
Reaction Scheme: (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid + Ethyl bromoacetate → Ethyl 2-[3-fluoro-5-(trifluoromethyl)phenyl]acetate → 2-[3-Fluoro-5-(trifluoromethyl)phenyl]acetic acid
Materials and Reagents:
-
(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
-
Ethyl bromoacetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃)
-
Toluene, Anhydrous
-
Ethanol
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, add (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid (1.0 eq), Palladium(II) acetate (0.02 eq), and Triphenylphosphine (0.08 eq).
-
Solvent and Base Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene, followed by powdered potassium carbonate (3.0 eq).
-
Substrate Addition: Add ethyl bromoacetate (1.2 eq) to the stirring suspension.
-
Reaction: Heat the mixture to 90-100 °C and maintain for 12-18 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Extraction: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing the pad with ethyl acetate. Dilute the filtrate with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.
-
Saponification: Dissolve the crude ester in a mixture of ethanol and 1 M NaOH (3.0 eq). Stir at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).
-
Acidification and Isolation: Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1 M HCl.
-
Final Product Collection: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield the final product, 2-[3-Fluoro-5-(trifluoromethyl)phenyl]acetic acid.
Derivatization: Amide Synthesis for Kinase Inhibitor Scaffolds
The carboxylic acid moiety provides a reactive handle for various derivatization reactions, most notably amidation, to produce biologically active molecules.[1] This protocol details a general procedure for coupling the title compound with a primary or secondary amine to form an amide, a common core structure in many kinase inhibitors.
Materials and Reagents:
-
2-[3-Fluoro-5-(trifluoromethyl)phenyl]acetic acid
-
Target amine (e.g., Aniline, Benzylamine, or other heterocyclic amine)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or other peptide coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-[3-Fluoro-5-(trifluoromethyl)phenyl]acetic acid (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Add the target amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide derivative.
Visualized Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of the synthesis, application, and biological context of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]acetic acid.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of the title compound via Suzuki-Miyaura coupling followed by saponification.
Application Workflow: Amide Synthesis
This diagram shows the process of using the synthesized acid as a building block to create a potential active pharmaceutical ingredient (API) through amide coupling.
Role in Kinase Inhibition Signaling
Derivatives of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]acetic acid are utilized as intermediates in the synthesis of kinase inhibitors.[1][2] Receptor Tyrosine Kinases (RTKs) like VEGF-R and PDGF-R are critical in cell signaling pathways that control cell growth, proliferation, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers. The diagram below illustrates a simplified RTK signaling cascade and the point of intervention for a typical kinase inhibitor.
References
Spectroscopic Analysis of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-5-(trifluoromethyl)phenylacetic acid. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide combines predicted data, analysis of structurally similar compounds, and established spectroscopic principles to offer a robust analytical profile. This document is intended to support researchers in identifying and characterizing this molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. This data is derived from computational models and analysis of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.6 | Singlet | 1H | Ar-H |
| ~7.5 | Singlet | 1H | Ar-H |
| ~7.4 | Singlet | 1H | Ar-H |
| ~3.7 | Singlet | 2H | -CH₂- |
Note: The aromatic protons will likely appear as closely spaced multiplets or singlets due to fluorine coupling. The acidic proton of the carboxylic acid is often broad and may exchange with deuterium in certain solvents.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~176 | -COOH |
| ~163 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~132 (q, ²JCF ≈ 33 Hz) | C-CF₃ |
| ~130-135 (m) | Aromatic C-H |
| ~123 (q, ¹JCF ≈ 272 Hz) | -CF₃ |
| ~120-125 (m) | Aromatic C-H |
| ~115-120 (m) | Aromatic C-H |
| ~40 | -CH₂- |
Note: Carbon signals will exhibit splitting due to coupling with fluorine atoms. The values for coupling constants (J) are estimates.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -63 | Singlet | -CF₃ |
| ~ -110 | Singlet | Ar-F |
Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃. The aromatic fluorine signal may show fine structure due to coupling with nearby protons.
Infrared (IR) Spectroscopy
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| 1700-1725 | Strong | C=O stretch (Carboxylic acid) |
| 1600-1620, 1450-1580 | Medium-Weak | C=C stretch (Aromatic ring) |
| 1100-1350 | Strong | C-F stretch (Trifluoromethyl group) |
| 1000-1200 | Strong | C-F stretch (Aromatic) |
| 1200-1350 | Strong | C-O stretch |
Mass Spectrometry (MS)
Table 5: Expected Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 222 | [M]⁺ (Molecular Ion) |
| 177 | [M - COOH]⁺ |
| 157 | [M - CH₂COOH]⁺ |
Note: The molecular ion peak is expected at m/z 222. Common fragmentation patterns for phenylacetic acids include the loss of the carboxylic acid group.
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[1][2]
-
To ensure a homogeneous solution and remove any particulate matter, filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.[2]
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[2]
-
Tune the probe to the appropriate nucleus (¹H, ¹³C, ¹⁹F).
-
Acquire the spectrum using standard pulse sequences. For ¹³C and ¹⁹F NMR, proton decoupling is typically used to simplify the spectra.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (Thin Film/Solution) :
-
Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform, acetone).
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl, KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Alternatively, for solution-phase IR, use a liquid cell with windows transparent to IR radiation.[3][4]
-
-
Data Acquisition :
-
Place the sample holder in the IR spectrometer.
-
Acquire a background spectrum of the empty sample holder or pure solvent.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction :
-
For a volatile solid, a direct insertion probe can be used to introduce the sample into the ion source, where it is heated to produce a vapor.[5]
-
Alternatively, the sample can be dissolved in a suitable solvent and introduced via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
-
Ionization :
-
Mass Analysis and Detection :
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the structural elucidation process for this compound.
Caption: Workflow for obtaining and analyzing spectroscopic data.
Caption: Information derived from each spectroscopic technique.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. webassign.net [webassign.net]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid, a key building block in medicinal chemistry and material science.[1] Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines established methodologies for determining these parameters experimentally. It includes detailed experimental protocols for solubility and stability assessments and provides templates for data presentation, enabling researchers to generate and manage critical data for their specific applications.
Introduction
This compound (CAS: 195447-79-1) is a fluorinated aromatic compound with significant utility in chemical synthesis.[1] The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring profoundly influences the molecule's electronic and steric properties.[1] These characteristics, including increased lipophilicity and altered acidity, are highly desirable in the design of kinase inhibitors and other pharmaceutical agents.[1] The phenylacetic acid core provides a reactive carboxylic acid group suitable for various derivatization reactions, making it a versatile intermediate.[1] A thorough understanding of its solubility and stability in organic solvents is paramount for its effective use in synthesis, formulation, and storage.
Chemical Structure:
Solubility Profile
While specific quantitative solubility data for this compound in various organic solvents is not widely published, its structural features suggest it is likely soluble in a range of common organic solvents. The "like dissolves like" principle suggests that its polarity, influenced by the carboxylic acid group and the fluorinated substituents, will govern its solubility.[3]
Predicted Solubility
Based on its structure, the following qualitative solubility predictions can be made:
-
High Solubility Expected: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, as well as in polar protic solvents like alcohols (methanol, ethanol).
-
Moderate to Low Solubility Expected: In nonpolar solvents such as hexane and toluene.
It is crucial to experimentally determine the quantitative solubility for specific applications.
Experimental Protocol for Solubility Determination: The Saturation Shake-Flask Method
The saturation shake-flask method is a reliable and widely used technique for determining the solubility of a compound in a specific solvent.[4]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.[4]
-
Equilibration: Place the sealed flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).[4]
-
Agitation: Stir the suspension vigorously for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: Allow the suspension to settle, or centrifuge it, to separate the undissolved solid from the saturated solution.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent.
-
Quantification: Analyze the concentration of the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration of diluted sample) x (Dilution factor)
Data Presentation:
All quantitative solubility data should be summarized in a clear and structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (g/L) | Method of Analysis |
| Methanol | 25 | Experimental Value | HPLC |
| Ethanol | 25 | Experimental Value | HPLC |
| Acetone | 25 | Experimental Value | HPLC |
| Acetonitrile | 25 | Experimental Value | HPLC |
| Dichloromethane | 25 | Experimental Value | HPLC |
| Toluene | 25 | Experimental Value | HPLC |
| Hexane | 25 | Experimental Value | HPLC |
Note: The values in the table are placeholders and must be determined experimentally.
Experimental Workflow for Solubility Determination
References
An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)phenylacetic acid: Molecular Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid, a key fluorinated building block in medicinal chemistry and drug discovery. The document details its molecular structure, physicochemical properties, and its significant role as a synthetic intermediate for the development of potent kinase inhibitors and other therapeutic agents. A representative synthetic protocol and a conceptual workflow for its application in drug discovery are presented.
Core Molecular and Physical Properties
This compound is a substituted phenylacetic acid derivative characterized by the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring. These electron-withdrawing groups significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of bioactive compounds.
| Property | Value | Reference |
| Molecular Formula | C₉H₆F₄O₂ | |
| Molecular Weight | 222.14 g/mol | |
| CAS Number | 195447-79-1 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and acetone. Poorly soluble in water. |
Synthesis and Experimental Protocol
While multiple synthetic routes to fluorinated phenylacetic acids exist, a common strategy involves the functionalization of a pre-existing fluorinated aromatic core. Below is a representative, multi-step experimental protocol for the synthesis of this compound, based on established chemical transformations.
Representative Synthesis Protocol:
Step 1: Diazotization of 3-Fluoro-5-(trifluoromethyl)aniline
-
To a stirred solution of 3-Fluoro-5-(trifluoromethyl)aniline in a suitable acidic medium (e.g., aqueous HCl), a solution of sodium nitrite (NaNO₂) is added dropwise at 0-5 °C.
-
The reaction mixture is stirred for a specified time to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction for Cyanation
-
The freshly prepared diazonium salt solution is slowly added to a solution of copper(I) cyanide (CuCN) in a suitable solvent.
-
The reaction is typically heated to facilitate the displacement of the diazonium group with a nitrile group, yielding 3-Fluoro-5-(trifluoromethyl)benzonitrile.
-
The product is extracted with an organic solvent and purified by column chromatography.
Step 3: Hydrolysis of the Nitrile to a Carboxylic Acid
-
The purified 3-Fluoro-5-(trifluoromethyl)benzonitrile is subjected to acidic or basic hydrolysis. For acidic hydrolysis, a strong acid such as sulfuric acid or hydrochloric acid is used, and the mixture is refluxed.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product, 3-Fluoro-5-(trifluoromethyl)benzoic acid, is isolated by filtration or extraction.
Step 4: Conversion to the Phenylacetic Acid
-
The 3-Fluoro-5-(trifluoromethyl)benzoic acid is converted to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
The resulting acid chloride is then subjected to an Arndt-Eistert reaction or a similar homologation procedure to extend the carbon chain by one methylene group, yielding the final product, this compound.
-
The final product is purified by recrystallization or column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of biologically active molecules, most notably kinase inhibitors. The presence of the fluoro and trifluoromethyl groups can enhance binding affinity, improve metabolic stability, and increase cell permeability of the final drug candidates.
Precursor for Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Phenylacetic acid derivatives are common scaffolds for the development of kinase inhibitors. The unique electronic and steric properties of this compound make it a desirable starting material for creating libraries of potential kinase inhibitors. For instance, it has been utilized in the synthesis of aryl acetamide triazolopyridazines, which have shown potent activity against Cryptosporidium parvum, a protozoan parasite.
Role in Modulating Biological Pathways
While the direct biological activity of this compound is not extensively documented, its derivatives are designed to interact with specific biological targets. The development of kinase inhibitors from this precursor aims to modulate signaling pathways critical for cell proliferation, survival, and differentiation. The specific kinases targeted would depend on the final structure of the synthesized inhibitor.
Visualizing the Workflow
The following diagrams illustrate the conceptual workflow from the starting material to its potential application in kinase inhibitor discovery.
Conclusion
This compound is a fundamentally important building block in modern medicinal chemistry. Its unique structural features provide a valuable starting point for the synthesis of novel therapeutic agents, particularly kinase inhibitors. The methodologies outlined in this guide, coupled with the conceptual workflows, provide a solid foundation for researchers and drug development professionals working in this exciting and impactful area of science. Further exploration of derivatives of this compound is likely to yield novel drug candidates with improved efficacy and safety profiles.
In-Depth Technical Guide: Hazards and Safety Information for 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive hazard and safety information for 3-Fluoro-5-(trifluoromethyl)phenylacetic acid (CAS No. 195447-79-1). The information is intended to enable researchers, scientists, and drug development professionals to handle this chemical safely in a laboratory or manufacturing setting.
Chemical Identification and Physical Properties
This compound is a fluorinated aromatic compound with a molecular formula of C₉H₆F₄O₂ and a molecular weight of 222.14 g/mol .[1] It is typically supplied as a white to off-white solid.[2] The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the compound's chemical and physical properties, making it a valuable intermediate in the synthesis of kinase inhibitors and other biologically active molecules.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 195447-79-1 | [3] |
| Molecular Formula | C₉H₆F₄O₂ | [3] |
| Molecular Weight | 222.14 g/mol | [1] |
| Physical State | Solid | [3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 109-112°C | [2] |
| Boiling Point | 242°C | [2] |
| Flash Point | 100°C | [2] |
| Density | 1.436 g/cm³ | [2] |
| Solubility | Soluble in DMSO and Methanol | [2] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are related to its irritant properties.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Skin Irritation | 2 | H315: Causes skin irritation |
|
| Eye Irritation | 2A | H319: Causes serious eye irritation |
|
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
|
Source:[3]
The HMIS III rating for this chemical is Health: 2, Flammability: 0, and Physical Hazard: 0, indicating a moderate health hazard but low flammability and reactivity.[3] The NFPA 704 diamond rates it as Health: 2, Flammability: 0, and Instability: 0.[3]
Precautionary Measures and Safe Handling
Adherence to proper handling procedures is crucial to minimize the risks associated with this compound.
Table 3: Precautionary Statements (GHS)
| Code | Precautionary Statement |
| Prevention | |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |
| P264 | Wash skin thoroughly after handling.[3] |
| P271 | Use only outdoors or in a well-ventilated area.[3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| Response | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[4] |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[4] |
| P362 | Take off contaminated clothing and wash before reuse.[4] |
| Storage | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |
| P405 | Store locked up.[4] |
| Disposal | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |
Engineering Controls
Ensure good ventilation of the workstation.[5] Emergency eye wash fountains and safety showers should be readily available in the immediate vicinity of any potential exposure.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
-
Skin Protection: Wear protective gloves and suitable protective clothing.[5]
-
Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[5]
Hygiene Measures
Handle in accordance with good industrial hygiene and safety procedures.[5] Do not eat, drink, or smoke when using this product.[5] Always wash hands after handling the product.[5]
First Aid Measures
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical advice/attention.[5] |
| Skin Contact | Wash with plenty of soap and water. Get medical advice/attention.[5] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth out with water. Get medical advice/attention.[5] |
Fire and Explosion Hazard Data
This compound is not flammable.[3]
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray. Use extinguishing media appropriate for the surrounding fire.[3]
-
Hazardous Decomposition Products: Thermal decomposition may generate carbon oxides and hydrogen fluoride.[3]
-
Firefighting Precautions: Do not attempt to take action without suitable protective equipment.[3]
Stability and Reactivity
-
Chemical Stability: The product is stable under normal handling and storage conditions.
-
Incompatible Materials: Strong bases and strong oxidizing agents.[5]
-
Hazardous Reactions: No hazardous reactions are expected under normal conditions of use.
Experimental Protocols for Hazard Evaluation
The hazard classifications for skin and eye irritation are typically determined using standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific experimental data for this compound is not publicly available, the following sections describe the general methodologies employed.
Skin Irritation Testing (Based on OECD Guideline 439: In Vitro Skin Irritation)
This test method uses a reconstituted human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[4]
Caption: Workflow for in vitro skin irritation testing using a Reconstructed Human Epidermis (RhE) model.
Methodology:
-
Tissue Preparation: Reconstructed human epidermis (RhE) tissues are pre-incubated and hydrated in an appropriate assay medium.[4]
-
Chemical Exposure: The test chemical, a negative control (e.g., phosphate-buffered saline), and a positive control (e.g., 5% sodium dodecyl sulfate) are applied topically to the surface of the RhE tissues in triplicate. The tissues are then incubated for a specified period, for instance, 60 minutes.[4]
-
Post-Exposure and Viability Assessment: After incubation, the tissues are thoroughly rinsed to remove the test substance and then transferred to fresh medium for a longer post-incubation period (e.g., 42 hours).[6] Cell viability is then determined using a quantitative assay, most commonly the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, which is then extracted and quantified by measuring its optical density.[4]
-
Data Analysis: The percentage of viable cells in the chemical-treated tissues is calculated relative to the negative control. A chemical is classified as a skin irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).[4]
Eye Irritation Testing (Based on OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method)
Similar to skin irritation testing, in vitro methods are preferred for determining eye irritation potential. These often utilize reconstructed human cornea-like epithelium (RhCE) models.[7]
Caption: Workflow for in vitro eye irritation testing using a Reconstructed Human Cornea-like Epithelium model.
Methodology:
-
Tissue Preparation: Reconstructed human cornea-like epithelium (RhCE) tissues are prepared and equilibrated in an appropriate culture medium.[8]
-
Chemical Exposure: The test chemical and controls are applied to the surface of the RhCE tissues. The duration of exposure depends on the specific protocol and the physical form of the substance.[8]
-
Post-Exposure and Viability Assessment: Following exposure, the tissues are rinsed and incubated in fresh medium. Cell viability is then measured, typically using the MTT assay.[8]
-
Data Analysis: The viability of the treated tissues is compared to the negative control. The chemical is classified according to its potential to cause eye irritation or serious eye damage based on the reduction in cell viability.[8]
Toxicological Information
The primary toxicological effects of this compound are irritation to the skin, eyes, and respiratory system.[3] There is no data available to suggest that the compound is a carcinogen, mutagen, or reproductive toxin.[5]
Disposal Considerations
Waste materials should be disposed of in accordance with licensed collector's sorting instructions. It is recommended to remove the waste to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[5]
This technical guide is based on currently available safety information. It is the responsibility of the user to conduct a thorough risk assessment for their specific application and to implement appropriate safety measures. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. scbt.com [scbt.com]
- 2. This compound , 98% , 195447-79-1 - CookeChem [cookechem.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. x-cellr8.com [x-cellr8.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. sterlab-store.com [sterlab-store.com]
- 7. iivs.org [iivs.org]
- 8. m.youtube.com [m.youtube.com]
Commercial Suppliers and Synthetic Applications of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and synthetic utility of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid (CAS No. 195447-79-1). This key building block is of significant interest to researchers in medicinal chemistry and drug discovery, particularly for the development of novel kinase inhibitors.
Commercial Availability
A number of chemical suppliers offer this compound, typically with a purity of 98% or higher. While pricing and available quantities are often subject to inquiry, the following table summarizes publicly available information from various suppliers to facilitate procurement.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |
| Aromsyn Co., Ltd. | 195447-79-1 | C9H6F4O2 | 222.14 | 98%+ | Gram to kilogram scale (custom synthesis) |
| Parchem | 195447-79-1 | C9H6F4O2 | 222.14 | 98% | Inquiry required |
| Santa Cruz Biotechnology | 195447-79-1 | C9H6F4O2 | 222.14 | Inquiry required (lot specific) | Inquiry required |
| CookeChem | 195447-79-1 | C9H6F4O2 | 222.14 | 98% | Inquiry required |
Note: Purity, availability, and pricing are subject to change and should be confirmed directly with the supplier. A Certificate of Analysis (CoA) should be requested from the supplier for lot-specific purity data.
Synthetic Applications in Kinase Inhibitor Development
This compound is a valuable starting material for the synthesis of kinase inhibitors. The presence of the fluoro and trifluoromethyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule, potentially enhancing binding affinity, metabolic stability, and cell permeability. A common synthetic transformation involving this acid is the formation of an amide bond with a suitable amine-containing fragment.
Representative Experimental Protocol: Amide Coupling
This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine, a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (2.0-3.0 eq)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Addition of Reagents: Add the amine (1.1 eq) and the tertiary amine base (2.0-3.0 eq) to the stirred solution.
-
Activation and Coupling: In a separate flask, dissolve the coupling agent (1.2 eq) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired amide.
Experimental Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a typical workflow for the procurement and utilization of this compound in a research and development setting for the synthesis of a hypothetical kinase inhibitor.
The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and History of Fluorinated Phenylacetic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Phenylacetic acid and its derivatives have long been recognized for their biological activities, most notably as nonsteroidal anti-inflammatory drugs (NSAIDs). The convergence of these two fields—organofluorine chemistry and phenylacetic acid-based drug design—gave rise to a potent and versatile class of compounds: the fluorinated phenylacetic acids. This in-depth technical guide explores the discovery, historical development, and key experimental foundations of this important class of molecules, providing researchers with a comprehensive understanding of their origins and therapeutic significance.
The Pioneering Synthesis: A Historical Perspective
The journey into the world of fluorinated phenylacetic acids appears to have gained significant momentum in the mid-20th century, a period marked by a burgeoning interest in the unique properties that fluorine imparts to organic compounds. While pinpointing a single "discovery" moment is challenging, early synthetic efforts laid the groundwork for the development of numerous clinically significant drugs.
One of the earliest documented syntheses of a fluorinated phenylacetic acid can be traced back to the work of Bergmann and colleagues, published in the Journal of the American Chemical Society in 1956. Their work described the synthesis of 4-fluorophenylacetic acid, a key intermediate that would later become crucial in the development of various pharmaceuticals.[1]
The development of fluorinated NSAIDs, a prominent application of this class of compounds, saw significant progress in the 1960s and 1970s. This era witnessed the discovery of several blockbuster drugs, including diclofenac in 1974, a potent anti-inflammatory agent that underscored the therapeutic potential of fluorinated phenylacetic acid derivatives. The introduction of fluorine was found to enhance the anti-inflammatory potency of the parent phenylacetic acid scaffold.
Key Synthetic Methodologies: Experimental Protocols
The synthesis of fluorinated phenylacetic acids has been approached through various chemical strategies. Below are detailed methodologies for some of the key historical and commonly employed synthetic routes.
Hydrolysis of Fluorobenzyl Cyanides
A prevalent and classical method for preparing fluorophenylacetic acids involves the hydrolysis of the corresponding fluorobenzyl cyanides. This two-step process typically begins with the nucleophilic substitution of a fluorobenzyl halide with a cyanide salt to form the nitrile, followed by acidic or basic hydrolysis.
Experimental Protocol: Synthesis of 4-Fluorophenylacetic Acid via Hydrolysis of 4-Fluorobenzyl Cyanide
-
Step 1: Synthesis of 4-Fluorobenzyl Cyanide: A mixture of 4-fluorobenzyl chloride (1 mole), sodium cyanide (1.1 moles), and a suitable solvent such as aqueous ethanol is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 4-fluorobenzyl cyanide, which can be purified by distillation.
-
Step 2: Hydrolysis to 4-Fluorophenylacetic Acid: The crude 4-fluorobenzyl cyanide (1 mole) is added to a solution of sodium hydroxide (2.5 moles) in a mixture of water and ethanol. The reaction mixture is refluxed for an extended period (typically 12-24 hours) until the hydrolysis is complete (monitored by TLC or the cessation of ammonia evolution). The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted nitrile. The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of approximately 2, leading to the precipitation of 4-fluorophenylacetic acid. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as heptane, can be performed for further purification.[1]
Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides an alternative route to fluorinated phenylacetic acids, starting from the corresponding fluoroacetophenones. This reaction involves the conversion of an aryl alkyl ketone to a thioamide, followed by hydrolysis.
Experimental Protocol: Synthesis of 4-Fluorophenylacetic Acid via the Willgerodt-Kindler Reaction
-
Step 1: Formation of the Thiomorpholide: A mixture of 4-fluoroacetophenone (1 mole), sulfur (2 moles), and morpholine (3 moles) is heated at reflux for several hours. The progress of the reaction is monitored by TLC. After cooling, the reaction mixture is poured into water, and the precipitated crude thiomorpholide is collected by filtration, washed with water, and dried.
-
Step 2: Hydrolysis to 4-Fluorophenylacetic Acid: The crude thiomorpholide is hydrolyzed by refluxing with a strong base, such as sodium hydroxide, in an aqueous or alcoholic solution. The reaction is typically carried out for several hours. After completion, the solvent is partially removed, and the reaction mixture is diluted with water and washed with an organic solvent. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the 4-fluorophenylacetic acid. The product is collected by filtration, washed, and can be purified by recrystallization.
Logical Workflow for the Willgerodt-Kindler Synthesis of 4-Fluorophenylacetic Acid
Arndt-Eistert Synthesis
The Arndt-Eistert synthesis is a method for the homologation of carboxylic acids, which can be applied to the synthesis of fluorinated phenylacetic acids from the corresponding fluorobenzoic acids. This multi-step process involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement in the presence of a nucleophile.
Experimental Workflow: Arndt-Eistert Synthesis
Physicochemical Properties
The position of the fluorine atom on the phenyl ring significantly influences the physicochemical properties of the resulting phenylacetic acid. These properties, in turn, affect the compound's biological activity and pharmacokinetic profile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | logP (Predicted) |
| 2-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14 | 63-65 | 4.09 | 1.6 |
| 3-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14 | 42-44 | 4.10 | 1.7 |
| 4-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14 | 81-83 | 4.14 | 1.6 |
Data compiled from various chemical suppliers and databases.
Biological Activity and Mechanism of Action
The primary therapeutic application of many fluorinated phenylacetic acids is as NSAIDs. Their mechanism of action predominantly involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.
Inhibition of Cyclooxygenase (COX)
There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.
Diclofenac, a well-known fluorinated phenylacetic acid derivative (although the fluorine is part of a dichlorophenylamino group), exhibits potent inhibitory activity against both COX-1 and COX-2. The relative selectivity for COX-2 over COX-1 is a key parameter in the development of NSAIDs, as selective COX-2 inhibition is thought to reduce the gastrointestinal side effects associated with COX-1 inhibition.
Signaling Pathway: COX Inhibition by Diclofenac
Quantitative Biological Data
The inhibitory potency of fluorinated phenylacetic acids and their derivatives against COX enzymes is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.
| Compound | Target | IC₅₀ (µM) |
| Diclofenac | COX-1 | 0.076 |
| COX-2 | 0.026 | |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (prostate cancer cell line) | 52 |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (prostate cancer cell line) | 80 |
| MCF-7 (breast cancer cell line) | 100 |
IC₅₀ values for Diclofenac against COX enzymes from a study using human peripheral monocytes. IC₅₀ values for acetamide derivatives against cancer cell lines are also presented for comparative purposes, indicating the broader biological activities of this chemical class.[2][3]
Conclusion
The discovery and development of fluorinated phenylacetic acids represent a significant chapter in the history of medicinal chemistry. From their early synthesis in the mid-20th century to their establishment as a cornerstone of NSAID therapy, these compounds have demonstrated the profound impact of fluorine substitution on biological activity. The synthetic methodologies developed for their preparation have become standard tools in organic chemistry, and the ongoing exploration of their diverse biological activities continues to open new avenues for therapeutic intervention. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and mechanism of action of this important class of molecules is essential for the design and development of the next generation of innovative medicines.
References
Methodological & Application
Application Notes: The Strategic Use of 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(trifluoromethyl)phenylacetic acid is a valuable building block in modern organic and medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts distinct electronic properties and conformational preferences to molecules. These characteristics are highly sought after in the design of bioactive compounds, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluorine atom can modulate pKa and introduce favorable intermolecular interactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in organic synthesis.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.
| Property | Value |
| CAS Number | 195447-79-1 |
| Molecular Formula | C₉H₆F₄O₂ |
| Molecular Weight | 222.14 g/mol |
| Appearance | Off-white to white solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane. |
Core Application: Synthesis of an NK-1 Receptor Antagonist Precursor
One of the key applications of this compound is in the synthesis of amide-containing bioactive molecules. A notable example is its use in the preparation of a precursor to a neurokinin-1 (NK-1) receptor antagonist. NK-1 receptor antagonists have therapeutic potential in various conditions, including emesis, depression, and anxiety. The general scheme for this application involves the formation of an amide bond between this compound and a suitable amine.
Logical Workflow for Amide Synthesis
Caption: General workflow for the synthesis of an amide-based NK-1 receptor antagonist precursor.
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations involving this compound.
Protocol 1: Amide Coupling for the Synthesis of 2-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methyl-N-[6-(4-oxy-morpholin-4-yl)-4-o-tolyl-pyridin-3-yl]acetamide
This protocol is adapted from standard amide coupling procedures and is applicable for the synthesis of the target compound mentioned in patent US6897226B2.
Materials:
-
This compound
-
Methyl-[6-(4-oxy-morpholin-4-yl)-4-o-tolyl-pyridin-3-yl]amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF or DCM.
-
Addition of Amine: To the solution, add Methyl-[6-(4-oxy-morpholin-4-yl)-4-o-tolyl-pyridin-3-yl]amine (1.0 - 1.2 eq).
-
Addition of Coupling Agents: Add HOBt (1.1 - 1.3 eq) and EDC·HCl (1.1 - 1.3 eq) to the reaction mixture.
-
Addition of Base: Slowly add TEA or DIPEA (2.0 - 3.0 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
Quantitative Data (Illustrative):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 222.14 | 1.0 | - |
| Methyl-[6-(4-oxy-morpholin-4-yl)-4-o-tolyl-pyridin-3-yl]amine | ~327.39 | 1.1 | - |
| Target Amide Product | ~531.51 | - | 70-90 |
Note: The molecular weight of the amine is an estimate and should be confirmed. The yield is an expected range based on similar reactions and should be determined experimentally.
Signaling Pathway Context: Kinase Inhibition
While the specific example above is for an NK-1 receptor antagonist, this compound is a common scaffold in the development of kinase inhibitors. The following diagram illustrates a simplified kinase signaling pathway that is often targeted in cancer therapy. The inhibitors developed from this scaffold can potentially target kinases at various points in such pathways.
Caption: A simplified kinase signaling cascade and a potential point of inhibition.
Conclusion
This compound serves as a versatile and valuable starting material in the synthesis of complex organic molecules with significant biological activity. Its unique electronic properties contribute to enhanced potency and favorable pharmacokinetic profiles in drug candidates. The provided protocols and application notes offer a foundational guide for researchers to effectively utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery. The robust nature of amide coupling reactions allows for the straightforward incorporation of this scaffold into a diverse range of molecular architectures.
Application Notes and Protocols for 3-Fluoro-5-(trifluoromethyl)phenylacetic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(trifluoromethyl)phenylacetic acid is a key building block in modern medicinal chemistry, valued for its unique structural and electronic properties. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the lipophilicity, metabolic stability, and binding affinity of derivative compounds.[1] These characteristics make it an attractive scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of bioactive molecules.
Application: Development of Anti-Cryptosporidiosis Agents
One of the notable applications of this compound is in the synthesis of potent inhibitors of Cryptosporidium parvum Calcium-Dependent Protein Kinase 1 (CpCDPK1). Cryptosporidium is a protozoan parasite that causes cryptosporidiosis, a diarrheal disease that can be severe in immunocompromised individuals.[1] CpCDPK1 is a crucial enzyme in the parasite's life cycle, playing a pivotal role in the invasion of host cells.[2][3] Therefore, inhibiting CpCDPK1 is a promising therapeutic strategy.
A derivative of this compound, 2-[3-fluoro-5-(trifluoromethyl)phenyl]-1-(4-{[1][3][4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one , has demonstrated significant activity against C. parvum.
Quantitative Data
| Compound Name | Target | Assay | Activity (EC₅₀) |
| 2-[3-fluoro-5-(trifluoromethyl)phenyl]-1-(4-{[1][3][4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one | Cryptosporidium parvum | C. parvum growth inhibition in HCT-8 cells | 0.07 µM |
Experimental Protocols
General Protocol for Amide Coupling of this compound
The synthesis of the aforementioned anti-cryptosporidiosis agent involves an amide coupling reaction. Below is a general protocol for the amide coupling of this compound with a generic amine, which can be adapted for specific syntheses.
Materials:
-
This compound
-
Amine of interest (e.g., 1-((1,2,4)triazolo(4,3-b)pyridazin-6-yl)piperazine)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
-
Standard laboratory glassware and stirring equipment
-
Purification supplies (silica gel for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 equivalents) followed by the tertiary amine base (2.0-3.0 equivalents).
-
Activation and Coupling: Add the coupling agent (1.1-1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired amide.
Signaling Pathway and Visualization
Cryptosporidium parvum Host Cell Invasion Pathway Mediated by CpCDPK1
Cryptosporidium parvum invasion of host intestinal epithelial cells is a complex process orchestrated by a cascade of signaling events. A key regulator of this process is Calcium-Dependent Protein Kinase 1 (CpCDPK1). An increase in intracellular calcium concentration within the parasite activates CpCDPK1. The activated kinase then phosphorylates downstream substrates, leading to the secretion of proteins from specialized organelles called micronemes and rhoptries. These secreted proteins are essential for parasite motility, attachment to the host cell, and the formation of the parasitophorous vacuole, the specialized compartment within the host cell where the parasite resides and replicates.[2][3] Inhibition of CpCDPK1 disrupts this signaling cascade, thereby preventing host cell invasion and parasite proliferation.
Caption: CpCDPK1 signaling cascade in C. parvum invasion.
References
- 1. Comparative Characterization of CpCDPK1 and CpCDPK9, Two Potential Drug Targets against Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Three Calcium-Dependent Protein Kinases of Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of Three Calcium-Dependent Protein Kinases of Cryptosporidium parvum [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions with 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing 3-Fluoro-5-(trifluoromethyl)phenylacetic acid as a versatile building block in the synthesis of biologically active molecules, particularly kinase inhibitors. The protocols focus on leveraging the reactivity of the carboxylic acid moiety for amide bond formation, a common transformation in the development of pharmaceutical candidates.
Introduction
This compound is a valuable starting material in medicinal chemistry. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the electronic properties of the molecule, enhancing its potential for interaction with biological targets. These fluorine substituents can improve metabolic stability, binding affinity, and cell permeability of the final compounds. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, most notably amide coupling reactions to generate a diverse library of compounds for biological screening.
Key Synthetic Strategy: Amide Coupling
A primary application of this compound is in the synthesis of amide derivatives. Amide bonds are stable and prevalent in many biologically active molecules, including numerous approved drugs. The general approach involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.
A common and effective method for this transformation is the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) or an equivalent.
Target Signaling Pathway: RAS-RAF-MEK-ERK Cascade
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates fundamental cellular processes including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway, often through mutations in key protein components like BRAF and RAS, is a hallmark of many cancers. Consequently, the kinases within this pathway, particularly RAF and MEK, are important targets for the development of cancer therapeutics. Small molecule inhibitors that target these kinases can block the aberrant signaling and inhibit tumor growth. The amide derivatives synthesized from this compound are scaffolds that can be further elaborated to target kinases in this pathway.
Caption: The RAS-RAF-MEK-ERK signaling pathway and points of inhibition.
Experimental Protocols
The following protocol describes the synthesis of an amide derivative using this compound and a substituted piperazine, a common scaffold in kinase inhibitors. This protocol is based on the general procedures reported in the synthesis of novel anti-cryptosporidium agents.[1]
Protocol 1: Synthesis of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-(4-{[2][3][4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one
This protocol details the coupling of this compound with 6-(piperazin-1-yl)-[2][3][4]triazolo[4,3-b]pyridazine using a standard amide coupling reagent.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.2 equivalents) in anhydrous dichloromethane (DCM) were added 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
The reaction mixture was stirred at room temperature for 15 minutes to activate the carboxylic acid.
-
A solution of 6-(piperazin-1-yl)-[2][3][4]triazolo[4,3-b]pyridazine (1.0 equivalent) and N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) in anhydrous DCM was then added to the reaction mixture.
-
The reaction was stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material was consumed.
-
Upon completion, the reaction mixture was diluted with DCM and washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer was dried over anhydrous Na₂SO₄, filtered, and the solvent was removed under reduced pressure.
-
The crude product was purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
Data Presentation:
| Starting Material | Product | Yield |
| This compound | 2-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-(4-{[2][3][4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one | 57% |
Table 1: Reaction yield for the synthesis of an amide derivative of this compound.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of amide derivatives of this compound.
Caption: General workflow for amide synthesis.
Biological Activity Data
While the direct biological activity of 2-[3-fluoro-5-(trifluoromethyl)phenyl]-1-(4-{[2][3][4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one was not reported in the primary literature source, the study did report the EC₅₀ values for a series of structurally related aryl acetamide triazolopyridazines against Cryptosporidium parvum. This data highlights the potential of this chemical scaffold for identifying potent bioactive agents.
| Compound ID | R Group on Phenylacetamide | EC₅₀ (µM) |
| 25 | 3-NO₂ | 18 |
| 27 | 3-CN | 38 |
| 29 | 3-SF₅ | 1.1 |
| 31 | 3-CF₃ | 1.1 |
Table 2: In vitro potency of 3-substituted aryl acetamide triazolopyridazines against C. parvum.[1] This data demonstrates that electron-withdrawing groups at the 3-position of the phenylacetamide moiety can lead to potent biological activity.[1]
References
- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. cdn-links.lww.com [cdn-links.lww.com]
Application Notes and Protocols: 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid as a Versatile Building Block for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(trifluoromethyl)phenylacetic acid is a valuable synthetic building block in medicinal chemistry for the development of potent and selective kinase inhibitors. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring offers unique electronic properties that can significantly influence a molecule's binding affinity, metabolic stability, and pharmacokinetic profile. This document provides detailed application notes and experimental protocols for utilizing this versatile reagent in the synthesis of kinase inhibitors, with a focus on its incorporation into scaffolds targeting key signaling pathways implicated in cancer and inflammatory diseases.
The strategic placement of the fluoro and trifluoromethyl groups can lead to enhanced interactions within the ATP-binding pocket of various kinases. The trifluoromethyl group, a strong electron-withdrawing moiety, can modulate the pKa of nearby functionalities and participate in favorable dipole-dipole or hydrophobic interactions. The fluorine atom can act as a hydrogen bond acceptor and improve metabolic stability by blocking potential sites of oxidation. These attributes make this compound an attractive starting material for generating libraries of novel kinase inhibitors for screening and lead optimization.
Key Applications in Kinase Inhibitor Synthesis
The primary application of this compound in kinase inhibitor synthesis is its use as a precursor for introducing the 3-fluoro-5-(trifluoromethyl)phenylacetyl moiety. This is typically achieved through an amide bond formation with a core amine-containing scaffold of a kinase inhibitor. This approach has been successfully employed in the development of inhibitors for various kinase families, including but not limited to:
-
PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase): Inhibitors of PERK are being investigated for their potential in treating cancers and neurodegenerative diseases.
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Targeting VEGFR is a clinically validated strategy for inhibiting angiogenesis in cancer.
-
p38 MAP Kinase: p38 inhibitors are explored for their anti-inflammatory properties.
-
JNK (c-Jun N-terminal Kinase): JNK inhibitors have potential applications in inflammatory diseases and cancer.
Featured Application: Synthesis of a PERK Kinase Inhibitor Scaffold
A notable example of the application of a closely related building block is in the synthesis of GSK2606414, a potent and selective PERK inhibitor. The core of this inhibitor contains a 1-{[3-(trifluoromethyl)phenyl]acetyl} moiety, which can be synthesized from 3-(trifluoromethyl)phenylacetic acid. The following protocol is adapted for the use of this compound to generate a novel analog.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of a kinase inhibitor.
Experimental Protocols
Protocol 1: General Amide Coupling Procedure
This protocol describes a general method for the coupling of this compound with a primary or secondary amine, a common step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Amine-containing scaffold
-
N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the amine-containing scaffold (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
Protocol 2: Kinase Activity Assay (General)
This protocol outlines a general method for evaluating the inhibitory activity of a synthesized compound against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant active kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence or fluorescence) is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
The inhibitory activities of synthesized compounds are typically presented in a tabular format for easy comparison.
| Compound ID | Target Kinase | IC50 (nM) |
| Example-1 | PERK | Value |
| Example-2 | VEGFR2 | Value |
| Example-3 | p38α | Value |
| GSK2606414 | PERK | 11 |
Note: IC50 values are hypothetical for Example-1, 2, and 3 and would be determined experimentally. The IC50 for GSK2606414 is a literature value for a structurally related compound.
Signaling Pathway Diagram
The 3-fluoro-5-(trifluoromethyl)phenylacetyl moiety can be incorporated into inhibitors targeting various signaling pathways. Below is a simplified diagram of the PERK signaling pathway, a target for which this building block is relevant.
Caption: Simplified PERK signaling pathway and point of inhibition.
Conclusion
This compound represents a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique electronic properties can be strategically employed to enhance potency, selectivity, and drug-like properties. The provided protocols and diagrams offer a foundational framework for researchers to incorporate this promising scaffold into their drug discovery programs targeting a range of kinases involved in critical disease pathways. Further exploration of structure-activity relationships of inhibitors derived from this building block is warranted to unlock its full potential in developing next-generation targeted therapies.
Application Notes and Protocols: Derivatization of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid, a versatile building block in medicinal chemistry and materials science. The presence of both fluorine and a trifluoromethyl group significantly influences the compound's physicochemical properties, making its derivatives of great interest for the development of novel pharmaceuticals and functional materials.[1] The primary site for derivatization is the carboxylic acid moiety, which readily undergoes reactions such as esterification and amidation to yield a diverse range of functionalized molecules.
Introduction to Derivatization Reactions
The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations. The most common derivatization strategies, esterification and amidation, are employed to modify the compound's polarity, lipophilicity, and biological activity. These modifications are crucial in drug discovery for optimizing pharmacokinetic and pharmacodynamic properties.
Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. This transformation is often used to protect the carboxylic acid group or to create prodrugs that can be hydrolyzed in vivo to release the active carboxylic acid.
Amidation , the reaction of the carboxylic acid with an amine, forms a stable amide bond. This is a key reaction in the synthesis of a vast number of biologically active molecules, including many approved drugs. The resulting amides often exhibit improved metabolic stability compared to their carboxylic acid precursors.
Experimental Protocols
Esterification of this compound
This protocol describes the synthesis of methyl 2-(3-fluoro-5-(trifluoromethyl)phenyl)acetate via acid-catalyzed esterification.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Boron trifluoride methanol complex (BF3·MeOH)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or a commercially available boron trifluoride methanol solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Expected Yield: Based on similar esterification reactions of fluorinated phenylacetic acids, yields are typically in the range of 85-95%.
Amidation of this compound
This protocol details the synthesis of N-benzyl-2-(3-fluoro-5-(trifluoromethyl)phenyl)acetamide using a peptide coupling reagent.
Materials:
-
This compound
-
Benzylamine
-
Peptide coupling reagent (e.g., HATU, HBTU, or DCC)
-
Tertiary amine base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like DMF or DCM.
-
Add the peptide coupling reagent (e.g., HATU, 1.1 eq) and the tertiary amine base (e.g., DIPEA, 2.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add benzylamine (1.1 eq) to the reaction mixture and continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Expected Yield: Amidation reactions using modern coupling reagents are generally high-yielding, with expected yields for this type of transformation often exceeding 90%.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the derivatization of this compound.
Table 1: Esterification Reaction Parameters
| Parameter | Condition |
| Starting Material | This compound |
| Reagent | Methanol (excess) |
| Catalyst | H₂SO₄ (catalytic) or BF₃·MeOH |
| Solvent | Methanol |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Table 2: Amidation Reaction Parameters
| Parameter | Condition |
| Starting Material | This compound |
| Amine | Benzylamine (1.1 eq) |
| Coupling Reagent | HATU (1.1 eq) |
| Base | DIPEA (2.0 eq) |
| Solvent | DMF or DCM |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Typical Yield | >90% |
Visualizations
The following diagrams illustrate the workflows for the described derivatization reactions.
Caption: Workflow for the esterification of this compound.
Caption: Workflow for the amidation of this compound.
References
Application Notes: Acylation Reactions Using 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(trifluoromethyl)phenylacetic acid is a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable physicochemical properties to target molecules, such as altered lipophilicity, metabolic stability, and binding affinity.[1] This document provides detailed protocols for the acylation of amines with this compound to form amide bonds, a critical transformation in the synthesis of many pharmaceutical agents, including kinase inhibitors.[1]
The electron-withdrawing nature of the fluoro and trifluoromethyl substituents can influence the reactivity of the carboxylic acid. Therefore, the use of appropriate coupling reagents is essential to achieve efficient amide bond formation. This guide outlines standard and reliable protocols for achieving this transformation.
Data Presentation
The following table summarizes a representative acylation reaction of this compound with an amine, highlighting the typical yield achieved.
| Amine Substrate | Coupling Reagent | Base | Solvent | Yield (%) | Reference |
| 4-{[1][2][3]triazolo[4,3-b]pyridazin-6-yl}piperazine | Not Specified in Snippet | Not Specified in Snippet | Not Specified in Snippet | 57 | [2] |
Note: The specific coupling reagents and base for this reaction were described under a general procedure not detailed in the available search result. The protocols provided below represent standard methods for achieving such transformations.
Experimental Protocols
Two common and effective methods for the acylation of amines with this compound are detailed below. These protocols are based on widely used coupling reagents in peptide and medicinal chemistry.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is suitable for a broad range of primary and secondary amines, including those that may be less reactive. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides high yields and short reaction times.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the desired amine (1.0 - 1.2 equivalents) to the solution.
-
Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.
-
Add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a more traditional and cost-effective method suitable for a wide variety of amines. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) activates the carboxylic acid for nucleophilic attack by the amine.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
EDC hydrochloride (1.2 - 1.5 equivalents)
-
HOBt (1.2 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HOBt (1.2 - 1.5 equivalents) in anhydrous DCM or DMF.
-
Add the amine (1.0 - 1.2 equivalents) and the base (DIPEA or TEA, 2.0 - 3.0 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 - 1.5 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final amide.
Visualizations
General Amide Coupling Reaction Scheme
Caption: General scheme for amide bond formation.
HATU-Mediated Coupling Experimental Workflow
Caption: Workflow for HATU-mediated acylation.
Signaling Pathway Context: Kinase Inhibition
Acylation products derived from this compound are often developed as kinase inhibitors. The following diagram illustrates a simplified signaling pathway where such an inhibitor might act.
Caption: Inhibition of a kinase signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds - PMC [pmc.ncbi.nlm.nih.gov]
Continuous Flow Synthesis of Aryl-Acetic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The paradigm of chemical synthesis is undergoing a significant transformation, with continuous flow chemistry emerging as a powerful and efficient alternative to traditional batch processing.[1][2][3] This is particularly evident in the pharmaceutical industry, where the precise control over reaction parameters, enhanced safety, and potential for seamless scalability offered by flow chemistry are invaluable.[1][4][5][6] This document provides detailed application notes and protocols for the continuous flow synthesis of aryl-acetic acids, a critical structural motif in many active pharmaceutical ingredients (APIs), most notably non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen.
Introduction to Continuous Flow Synthesis of Aryl-Acetic Acids
Continuous flow chemistry involves the continuous pumping of reactants through a network of tubes or microreactors, where mixing and reaction occur.[3] This methodology offers several advantages over batch synthesis, including:
-
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid and efficient heat exchange, enabling precise temperature control of even highly exothermic or endothermic reactions.[3][4]
-
Improved Safety: The small reaction volumes at any given time minimize the risks associated with hazardous reagents or unstable intermediates.[5][6]
-
Increased Reproducibility and Scalability: The precise control over reaction parameters such as residence time, temperature, and stoichiometry ensures high reproducibility.[1] Scaling up production is achieved by running the system for longer durations or by numbering up parallel reactors, rather than redesigning large-scale batch reactors.[7]
-
Telescoped and Automated Processes: Multiple reaction steps can be integrated into a single, continuous workflow, eliminating the need for intermediate isolation and purification, thereby reducing waste and saving time.[5][8][9]
This document will explore two distinct and prominent examples of continuous flow synthesis of aryl-acetic acids: the multi-step synthesis of the widely used API, Ibuprofen, and a more general approach involving the direct hydrocarboxylation of styrenes.
Multi-Step Continuous Flow Synthesis of Ibuprofen
Ibuprofen is a high-volume API that has been the subject of several innovative continuous flow synthesis strategies. Here, we detail a recently developed four-step synthesis and a rapid three-step process.
Four-Step Continuous Flow Synthesis of Ibuprofen via a Zinc-Catalyzed 1,2-Aryl Migration
A novel, catalytic, and integrated continuous-flow synthesis of ibuprofen has been developed, starting from commercially available isobutylbenzene. This process involves four chemical transformations without the need for solvent exchanges or intermediate purifications, achieving a global yield of 80.6% with a total reaction time of 32.5 minutes and a throughput of 15.22 g/h.[10]
Experimental Workflow Diagram:
Caption: Workflow for the three-step continuous synthesis of Ibuprofen.
Quantitative Data Summary:
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: 1,2-Aryl Migration | Step 3: Hydrolysis | Overall |
| Reactants | Isobutylbenzene, Propionyl Chloride, AlCl₃ | Aryl Ketone, Trimethyl Orthoformate, ICl | Methyl Ester, NaOH | - |
| Reactor Type | PFA Coil | PFA Coil | PFA Coil | - |
| Temperature | 87 °C | 90 °C | 140 °C | - |
| Residence Time | 60 s | 60 s | 14 min | ~15 min |
| Yield | 95% | >90% | 90% | 83% |
| Throughput | - | - | - | 8.09 g/h |
Detailed Experimental Protocol:
Reagent Preparation:
-
Stream 1: Neat isobutylbenzene.
-
Stream 2: Neat propionyl chloride containing dissolved AlCl₃.
-
Stream 3: 1 M aqueous HCl for quenching.
-
Stream 4: A solution of the aryl ketone intermediate from Step 1 in DMF.
-
Stream 5: A solution of trimethyl orthoformate and ICl in DMF.
-
Stream 6: 2-mercaptoethanol for quenching.
-
Stream 7: 3 M aqueous NaOH for hydrolysis.
Flow Synthesis Procedure:
-
Friedel-Crafts Acylation: Stream 1 and Stream 2 are continuously pumped and mixed in a T-mixer before entering a 250 µL PFA reactor coil maintained at 87°C with a residence time of 60 seconds.[5] The reaction mixture is then quenched in-line with Stream 3.[11]
-
In-line Extraction: The quenched mixture is passed through a membrane-based liquid-liquid separator at high pressure (~200 psi) to remove the aqueous phase, yielding a solvent-free crude aryl ketone.[5][12]
-
1,2-Aryl Migration: The crude aryl ketone (Stream 4) is mixed with the solution of trimethyl orthoformate and ICl (Stream 5) and enters a 900 µL PFA reactor coil at 90°C with a 60-second residence time.[5][11] The reaction is then quenched with 2-mercaptoethanol (Stream 6).[11]
-
Hydrolysis: The resulting ester solution is mixed with 3 M aqueous NaOH (Stream 7) and passed through a 14 mL PFA reactor coil at 140°C with a residence time of 14 minutes to yield the sodium salt of Ibuprofen.[5]
-
Work-up: The final product stream is collected and acidified to precipitate Ibuprofen, which is then filtered and dried.
Three-Minute Continuous Flow Synthesis of Ibuprofen
A highly efficient, three-step continuous flow synthesis of Ibuprofen has been reported, achieving an overall yield of 83% in a total residence time of just three minutes.[11][12] This process utilizes common and inexpensive reagents and avoids the use of more hazardous chemicals like triflic acid and PhI(OAc)₂.[11]
Experimental Workflow Diagram:
Caption: A rapid, three-minute continuous flow synthesis of Ibuprofen.
Quantitative Data Summary:
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: 1,2-Aryl Migration | Step 3: Hydrolysis | Overall |
| Reactants | Isobutylbenzene, Propionyl chloride, AlCl₃ | Intermediate ketone, Trimethyl orthoformate, ICl | Intermediate ester, NaOH | - |
| Solvent | Neat | DMF | Aqueous | - |
| Temperature | Not specified, likely elevated | Not specified, likely elevated | Not specified, likely elevated | - |
| Residence Time | < 3 minutes (total for all steps) | < 3 minutes (total for all steps) | < 3 minutes (total for all steps) | 3 minutes |
| Yield | >90% (average per step) | >90% (average per step) | >90% (average per step) | 83% |
| Throughput | - | - | - | 8.09 g/h |
Detailed Experimental Protocol:
Reagent Preparation:
-
Stream A: Isobutylbenzene.
-
Stream B: Propionyl chloride with neat AlCl₃.
-
Stream C: 1M HCl (aq).
-
Stream D: Trimethyl orthoformate and ICl in DMF.
-
Stream E: 2-mercaptoethanol.
-
Stream F: Aqueous NaOH.
Flow Synthesis Procedure:
-
Friedel-Crafts Acylation: Streams A and B are mixed and passed through the first reactor coil. The exothermic reaction is safely managed by the flow system.[11]
-
Quenching: The output is immediately quenched with Stream C to prevent reactor clogging.[11]
-
1,2-Aryl Migration: The organic phase is then mixed with Stream D and passed through a second reactor coil.[11]
-
Quenching: The resulting mixture is quenched with Stream E.[11]
-
Hydrolysis: Finally, the mixture is combined with Stream F and passed through a third reactor coil to hydrolyze the ester and form the sodium salt of ibuprofen.[11]
Direct β-Selective Hydrocarboxylation of Styrenes
A general and powerful method for the synthesis of aryl-acetic acids is the direct β-selective hydrocarboxylation of styrenes using CO₂. This has been successfully achieved using photoredox catalysis in a continuous flow system.[13][14] This approach is particularly attractive as it utilizes readily available starting materials and a greenhouse gas as a C1 source.
Reaction Pathway Diagram:
Caption: General workflow for photoredox-catalyzed hydrocarboxylation.
Quantitative Data Summary (Representative Example):
| Parameter | Value |
| Substrate | 4-tert-Butylstyrene |
| CO₂ Pressure | 1 atm |
| Photocatalyst | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.5 mol%) |
| Reductant | N,N-Diisopropylethylamine (DIPEA) |
| Solvent | Acetonitrile |
| Light Source | Blue LEDs |
| Reactor | PFA Tubing |
| Residence Time | 30 min |
| Yield | 87% |
Detailed Experimental Protocol:
Reagent Preparation:
-
A stock solution is prepared containing the styrene derivative, the photoredox catalyst, and the tertiary amine reductant in the chosen solvent (e.g., acetonitrile).
Flow Synthesis Procedure:
-
The reagent solution is pumped through a gas-permeable tubing (e.g., Teflon AF-2400) which is housed within a larger tube pressurized with CO₂ at 1 atm. This setup allows for efficient saturation of the reaction mixture with CO₂.
-
The tubing is wrapped around a light source (e.g., a blue LED strip) to initiate the photochemical reaction.
-
The reaction mixture is continuously irradiated as it flows through the reactor for a defined residence time.
-
The product stream is collected at the outlet of the reactor.
-
Work-up: The collected solution is typically concentrated, and the resulting residue is purified by standard techniques such as column chromatography to isolate the desired aryl-acetic acid.
Conclusion
Continuous flow chemistry offers a robust and advantageous platform for the synthesis of aryl-acetic acids, from the large-scale production of specific APIs like Ibuprofen to the development of general synthetic methodologies like the hydrocarboxylation of styrenes. The detailed protocols and data presented herein provide a foundation for researchers and drug development professionals to implement and adapt these advanced synthetic strategies in their own laboratories. The enhanced control, safety, and efficiency of continuous flow processes are poised to accelerate innovation in pharmaceutical manufacturing.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Revolutionizing Pharma Production with Continuous Flow Chemistry| Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. The synthesis of APIs using continuous flow chemistry| Article | Dr.Reddy's [api.drreddys.com]
- 4. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Continuous one-flow multi-step synthesis of active pharmaceutical ingredients - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00087F [pubs.rsc.org]
- 7. scielo.br [scielo.br]
- 8. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Continuous-Flow Synthesis of Ibuprofen - ChemistryViews [chemistryviews.org]
- 12. researchgate.net [researchgate.net]
- 13. Direct β-Selective Hydrocarboxylation of Styrenes with CO2 Enabled by Continuous Flow Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct β-Selective Hydrocarboxylation of Styrenes with CO2 Enabled by Continuous Flow Photoredox Catalysis [agris.fao.org]
Application Notes and Protocols: The Strategic Use of Fluorinated Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into drug candidates has become a powerful and widely adopted strategy in modern medicinal chemistry. The unique physicochemical properties of the fluorine atom, when incorporated into small molecules, can profoundly influence their pharmacokinetic and pharmacodynamic profiles. This document provides detailed application notes and protocols for leveraging fluorinated building blocks in drug discovery programs, with a focus on enhancing metabolic stability, modulating lipophilicity, and tuning acidity (pKa). The strategic placement of fluorine can lead to compounds with improved potency, selectivity, bioavailability, and reduced metabolic clearance.[1][2] Approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to the significant impact of this strategy.[2]
Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond are key to its utility.[2] These properties can be exploited to block sites of metabolism, alter conformational preferences to enhance target binding, and modify pKa to optimize absorption and distribution.[3] This guide will provide researchers with the necessary information to rationally design, synthesize, and evaluate fluorinated drug candidates.
Key Applications and Benefits of Fluorination
The judicious incorporation of fluorine can offer a multitude of benefits in drug design:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450s.[2] Introducing fluorine at metabolically labile positions can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[3][4]
-
Modulation of Lipophilicity (logP/logD): Fluorine's effect on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, polyfluorination can sometimes decrease it. This allows for fine-tuning of a compound's solubility and permeability, which are critical for oral absorption and crossing biological membranes.[5]
-
Tuning of Acidity (pKa): Due to its strong electron-withdrawing nature, fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[3][5] This modulation of ionization state at physiological pH can impact a drug's solubility, cell permeability, and target binding affinity.[5]
-
Improved Target Binding and Potency: Fluorine can engage in unique non-covalent interactions with protein targets, such as hydrogen bonds and multipolar interactions, leading to enhanced binding affinity and potency. It can also induce specific molecular conformations that are more favorable for binding.
-
Enhanced Bioavailability: By improving metabolic stability and tuning lipophilicity, fluorination can lead to a significant increase in the oral bioavailability of drug candidates.[4][5]
Strategic Workflow for Developing Fluorinated Drug Candidates
The successful development of a fluorinated drug candidate involves a systematic and iterative process. The following workflow outlines the key stages, from initial design to preclinical evaluation.
Quantitative Data Summary
The following tables summarize the impact of fluorination on key physicochemical properties for a hypothetical series of compounds.
Table 1: Impact of Fluorination on Metabolic Stability
| Compound ID | Fluorination Position | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Parent-01 | None | 15 | 46.2 |
| Fluoro-01a | para-fluoro | 45 | 15.4 |
| Fluoro-01b | meta-fluoro | 30 | 23.1 |
| Fluoro-01c | ortho-fluoro | 25 | 27.7 |
Table 2: Impact of Fluorination on Lipophilicity (logP)
| Compound ID | Fluorination Moiety | Experimental logP |
| Parent-02 | -CH3 | 2.5 |
| Fluoro-02a | -CH2F | 2.7 |
| Fluoro-02b | -CHF2 | 2.9 |
| Fluoro-02c | -CF3 | 3.2 |
Table 3: Impact of Fluorination on Acidity (pKa) of a Substituted Aniline
| Compound ID | Substituent at para-position | Experimental pKa |
| Parent-03 | -H | 4.60 |
| Fluoro-03a | -F | 4.05 |
| Fluoro-03b | -CF3 | 3.51 |
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Analog via Late-Stage Deoxyfluorination
This protocol provides a general procedure for the introduction of a fluorine atom into a molecule containing a hydroxyl group using a deoxyfluorinating agent such as Deoxo-Fluor®.
Materials:
-
Parent compound with a hydroxyl group
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous nitrogen or argon
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)
-
Round-bottom flask, magnetic stirrer, syringes, needles, and standard glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the parent compound (1 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reagent: Slowly add Deoxo-Fluor® (1.2 equivalents) to the stirred solution via syringe.
-
Reaction: Allow the reaction to stir at -78 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to obtain the desired fluorinated analog.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol describes a common method to assess the metabolic stability of a fluorinated compound in the presence of liver microsomes.
Materials:
-
Fluorinated test compound
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN)
-
Internal standard (a structurally similar, stable compound)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37 °C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
On the day of the assay, thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) with cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the liver microsome suspension and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at a high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Protocol 3: Lipophilicity (logP) Measurement by ¹⁹F NMR Spectroscopy
This protocol describes a "shake-flask" method for determining the logP of a fluorinated compound using ¹⁹F NMR, which is particularly useful for compounds that are not UV-active.[6]
Materials:
-
Fluorinated test compound
-
Fluorinated reference compound with a known logP
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Vials
-
Shaker/vortexer
-
Centrifuge
-
NMR tubes
-
NMR spectrometer with ¹⁹F capabilities
Procedure:
-
Sample Preparation:
-
Accurately weigh the fluorinated test compound and the fluorinated reference compound into a vial.
-
Add equal volumes of water-saturated n-octanol and n-octanol-saturated water.
-
-
Equilibration:
-
Shake the vial vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning of the compounds between the two phases.
-
Allow the phases to separate by standing or by centrifugation.
-
-
NMR Sample Preparation:
-
Carefully withdraw an aliquot from the n-octanol (upper) phase and a separate aliquot from the aqueous (lower) phase.
-
Place each aliquot into a separate NMR tube.
-
-
¹⁹F NMR Analysis:
-
Acquire ¹⁹F NMR spectra for both the n-octanol and aqueous phase samples.
-
Integrate the signals corresponding to the test compound and the reference compound in each spectrum.
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration of the compound in n-octanol to its concentration in water. The logP is the logarithm of this value.
-
The logP of the test compound can be calculated using the following formula, which relates the ratios of the integrals of the test and reference compounds in the two phases to the known logP of the reference compound: logP_test = logP_ref + log[(Integral_test_octanol / Integral_ref_octanol) / (Integral_test_water / Integral_ref_water)]
-
Protocol 4: pKa Determination by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of a fluorinated amine using potentiometric titration.[7][8]
Materials:
-
Fluorinated test compound (as a salt, e.g., HCl salt)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water (degassed)
-
pH meter with a calibrated electrode
-
Autotitrator or manual burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation:
-
Accurately weigh the fluorinated compound and dissolve it in deionized water to a known concentration (e.g., 1-10 mM).
-
Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
-
-
Titration Setup:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Immerse the pH electrode and the burette tip into the solution, ensuring they do not touch the stir bar.
-
Gently stir the solution.
-
-
Titration:
-
If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.
-
Add the titrant in small, precise increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is the pH at which half of the compound is in its ionized form. This corresponds to the midpoint of the steepest part of the titration curve (the equivalence point).
-
Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
-
For more accurate results, perform multiple titrations and average the determined pKa values.
-
Conclusion
The incorporation of fluorinated building blocks is a highly effective strategy in modern drug discovery for optimizing the physicochemical and pharmacokinetic properties of lead compounds. By understanding the fundamental principles of how fluorine influences metabolic stability, lipophilicity, and pKa, and by employing the detailed protocols provided in this document, researchers can rationally design and efficiently evaluate fluorinated drug candidates with a higher probability of success. The systematic application of these methods will undoubtedly continue to contribute to the development of safer and more effective medicines.
References
- 1. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
Application Notes and Protocols for the Preparation of Esters and Amides from 3-Fluoro-5-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of ester and amide derivatives of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid. This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties conferred by the fluorine and trifluoromethyl substituents. These groups can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Derivatives of phenylacetic acid are notably utilized in the development of kinase inhibitors and antimicrobial agents.
Introduction to Synthetic Strategies
The carboxylic acid moiety of this compound is readily derivatized to form esters and amides through standard organic synthesis methodologies. Esterification is commonly achieved via Fischer-Speier esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.[2][3] For the synthesis of amides, the use of coupling agents is a prevalent and efficient strategy to facilitate the formation of the amide bond between the carboxylic acid and an amine.
Part 1: Esterification of this compound
Protocol 1: Fischer-Speier Esterification with Methanol
This protocol describes the synthesis of methyl 2-(3-fluoro-5-(trifluoromethyl)phenyl)acetate using a classic Fischer esterification method with sulfuric acid as the catalyst. The reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.[2][4]
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add anhydrous methanol (20 eq) to the flask.
-
Slowly add concentrated sulfuric acid (0.1 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure methyl 2-(3-fluoro-5-(trifluoromethyl)phenyl)acetate.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 224.13 | 1.0 | - |
| Methanol | 32.04 | 20 | - |
| Sulfuric Acid | 98.08 | 0.1 | - |
| Methyl 2-(3-fluoro-5-(trifluoromethyl)phenyl)acetate | 238.16 | - | 85-95 |
Experimental Workflow for Fischer Esterification
Caption: Workflow for the synthesis of methyl 2-(3-fluoro-5-(trifluoromethyl)phenyl)acetate via Fischer Esterification.
Part 2: Amide Synthesis from this compound
Protocol 2: Amide Synthesis using HATU as a Coupling Agent
This protocol details the synthesis of N-benzyl-2-(3-fluoro-5-(trifluoromethyl)phenyl)acetamide using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent. HATU is known for its efficiency in promoting amide bond formation with minimal side reactions.
Experimental Protocol:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add HATU (1.1 eq) to the solution and stir for 5 minutes.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture and stir for another 10 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve benzylamine (1.0 eq) in a small amount of anhydrous DMF.
-
Add the benzylamine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-benzyl-2-(3-fluoro-5-(trifluoromethyl)phenyl)acetamide.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 224.13 | 1.0 | - |
| Benzylamine | 107.15 | 1.0 | - |
| HATU | 380.23 | 1.1 | - |
| DIPEA | 129.24 | 2.0 | - |
| N-benzyl-2-(3-fluoro-5-(trifluoromethyl)phenyl)acetamide | 313.28 | - | 80-90 |
Experimental Workflow for Amide Synthesis
Caption: Workflow for the synthesis of N-benzyl-2-(3-fluoro-5-(trifluoromethyl)phenyl)acetamide using HATU coupling.
Application in Drug Discovery: Kinase Inhibition
Derivatives of this compound are valuable scaffolds in the design of kinase inhibitors. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the fluorine atom can modulate electronic properties and also contribute to binding interactions.[5] The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. Kinase inhibitors targeting components of this pathway, such as BRAF and MEK, are therefore of significant therapeutic interest.
Signaling Pathway and Potential Inhibition
Caption: The RAS-RAF-MEK-ERK pathway and potential points of inhibition by derivatives of this compound.
References
- 1. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid
Welcome to the technical support center for the synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common synthetic strategies include:
-
Oxidation of 3-Fluoro-5-(trifluoromethyl)toluene: This involves the oxidation of the methyl group to a carboxylic acid.
-
Hydrolysis of 3-Fluoro-5-(trifluoromethyl)benzyl cyanide: This two-step process involves the conversion of a benzyl halide to a benzyl cyanide, followed by hydrolysis.
-
Grignard Reaction: This route utilizes the reaction of a 3-Fluoro-5-(trifluoromethyl)phenylmagnesium halide with carbon dioxide.
Q2: What are the main challenges associated with the synthesis of this compound?
A2: The primary challenges stem from the presence of two strong electron-withdrawing groups (fluorine and trifluoromethyl) on the phenyl ring. These groups can deactivate the benzene ring and influence the reactivity of the benzylic position, potentially leading to low yields, harsh reaction conditions, and side product formation.
Q3: How can I purify the final product?
A3: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. A suitable solvent system, often a mixture of a solvent in which the compound is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures, is required. Ethanol or a mixture of ethanol and water is a good starting point for solvent screening.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during the synthesis of this compound.
Route 1: Oxidation of 3-Fluoro-5-(trifluoromethyl)toluene
Issue 1: Low or No Conversion of Starting Material
-
Possible Cause: Insufficient reactivity of the benzylic C-H bond due to the electron-withdrawing nature of the F and CF₃ groups. Standard oxidizing agents may not be potent enough.
-
Troubleshooting:
-
Increase Reaction Temperature: Carefully increase the reaction temperature to provide more energy for the reaction to proceed. Monitor for decomposition.
-
Use a Stronger Oxidizing Agent: Potassium permanganate (KMnO₄) is a powerful oxidizing agent often used for benzylic oxidations. Be aware that this reaction can be vigorous.
-
Phase Transfer Catalyst: If using a two-phase system (e.g., KMnO₄ in water and the toluene derivative in an organic solvent), the addition of a phase transfer catalyst can improve reaction rates.
-
Issue 2: Formation of Side Products/Over-oxidation
-
Possible Cause: The harsh conditions required for oxidation can lead to the formation of unwanted byproducts or cleavage of the aromatic ring.
-
Troubleshooting:
-
Careful Control of Stoichiometry: Use a precise amount of the oxidizing agent to minimize over-oxidation.
-
Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction and stop it once the starting material is consumed to prevent further oxidation of the product.
-
Alternative Oxidants: Explore milder, more selective oxidizing agents, although this may require catalyst development.
-
Route 2: Hydrolysis of 3-Fluoro-5-(trifluoromethyl)benzyl Cyanide
Issue 1: Low Yield in the Cyanation Step
-
Possible Cause: Incomplete reaction of the benzyl halide with the cyanide source. The electron-withdrawing groups may slightly deactivate the benzylic position towards SN2 displacement.
-
Troubleshooting:
-
Choice of Cyanide Reagent: Sodium cyanide is commonly used. Ensure it is dry and of high purity.
-
Solvent: A polar aprotic solvent like DMSO or DMF can facilitate the reaction.
-
Phase Transfer Catalyst: A phase transfer catalyst can be beneficial in a two-phase system.
-
Issue 2: Incomplete Hydrolysis of the Benzyl Cyanide
-
Possible Cause: The nitrile group can be resistant to hydrolysis, especially with electron-withdrawing substituents on the ring.
-
Troubleshooting:
-
Strong Acid or Base: Use concentrated sulfuric acid or a strong base like sodium hydroxide for the hydrolysis.
-
Elevated Temperatures: Refluxing the reaction mixture is typically necessary to drive the hydrolysis to completion.
-
Extended Reaction Time: Monitor the reaction by TLC or GC and allow sufficient time for the reaction to go to completion.
-
Route 3: Grignard Reaction
Issue 1: Failure to Form the Grignard Reagent
-
Possible Cause: Grignard reactions are notoriously sensitive to moisture. Any trace of water will quench the Grignard reagent as it forms.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., dry diethyl ether or THF).
-
Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide. Gently crush the magnesium turnings or use a small crystal of iodine to activate the surface.
-
Initiation: A small amount of pre-formed Grignard reagent or an initiator like 1,2-dibromoethane can be used to start the reaction.
-
Issue 2: Low Yield of the Carboxylic Acid
-
Possible Cause: Inefficient carboxylation or side reactions.
-
Troubleshooting:
-
CO₂ Source: Use freshly crushed dry ice (solid CO₂) to ensure a high concentration of CO₂ for the reaction.
-
Addition of Grignard Reagent: Add the Grignard reagent solution slowly to the dry ice to prevent excessive sublimation and ensure efficient trapping of the Grignard reagent.
-
Work-up: Acidify the reaction mixture carefully after the reaction with CO₂ is complete to protonate the carboxylate salt.
-
Experimental Protocols
Protocol 1: Oxidation of 3-Fluoro-5-(trifluoromethyl)toluene with KMnO₄
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-Fluoro-5-(trifluoromethyl)toluene (1.0 eq).
-
Reagent Addition: Prepare a solution of potassium permanganate (KMnO₄, 3.0-4.0 eq) in water. Add this solution to the reaction flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and a brown precipitate of manganese dioxide will form. Monitor the reaction by TLC or GC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the manganese dioxide and wash the filter cake with hot water.
-
Isolation: Combine the filtrates and acidify with concentrated hydrochloric acid until the pH is acidic. The product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
| Parameter | Value |
| Starting Material | 3-Fluoro-5-(trifluoromethyl)toluene |
| Reagent | Potassium Permanganate (KMnO₄) |
| Solvent | Water |
| Temperature | Reflux |
| Typical Yield | 40-60% |
Protocol 2: Hydrolysis of 3-Fluoro-5-(trifluoromethyl)benzyl Cyanide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 3-Fluoro-5-(trifluoromethyl)benzyl cyanide (1.0 eq).
-
Reagent Addition: Add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).
-
Reaction: Heat the mixture to reflux. The reaction can be monitored by TLC or GC for the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent to yield pure this compound.
| Parameter | Value |
| Starting Material | 3-Fluoro-5-(trifluoromethyl)benzyl cyanide |
| Reagent | Concentrated Sulfuric Acid / Water |
| Temperature | Reflux |
| Typical Yield | 70-85% |
Visualizations
Caption: Workflow for the synthesis via oxidation.
Caption: Troubleshooting logic for low yield.
Technical Support Center: Optimizing Reaction Conditions for Phenylacetic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis and modification of phenylacetic acid derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Amide Bond Formation
Q1: My amide coupling reaction between a phenylacetic acid derivative and an amine is giving low yields. What are the common causes and how can I improve it?
A1: Low yields in amide coupling reactions are a frequent issue. Here’s a step-by-step troubleshooting guide:
-
Inadequate Carboxylic Acid Activation: The carboxylic acid needs to be activated to facilitate nucleophilic attack by the amine. If using coupling reagents like carbodiimides (e.g., DCC, EDC), ensure they are fresh and used in stoichiometric amounts.[1] Industrial processes often activate the carboxylic acid as an acyl halide, acyl imidazole, acyl azide, anhydride, or active ester before aminolysis.[1]
-
Steric Hindrance: Sterically hindered phenylacetic acids or amines can significantly slow down the reaction. For such cases, consider using more potent coupling reagents like BTFFH, which has shown improved yields for hindered substrates.[2]
-
Substituent Effects: The electronic properties of substituents on the phenyl ring of phenylacetic acid derivatives can influence reactivity. Electron-withdrawing groups can increase the acidity of the carboxylic acid, while both steric and electronic effects play a crucial role in direct amidation yields.[1]
-
Reaction Temperature: For direct amidation methods, especially those catalyzed by metals like NiCl₂, higher temperatures (e.g., 110°C) are often required to overcome the formation of amine-acid salts.[1] However, for sensitive substrates, high temperatures (>180°C) may not be suitable.[1][3]
-
Catalyst Choice: For direct amidation, various catalysts can be employed. Nickel catalysts, such as NiCl₂, have been shown to be effective.[1] Organoboron catalysts, like boronic acids, are also used to promote amidation under azeotropic reflux conditions.[3]
-
Solvent: The choice of solvent is critical. Toluene is commonly used for direct amidation reactions under reflux.[1][3]
-
By-product Formation: Traditional coupling methods can generate significant by-products, complicating purification and reducing isolated yields.[1] Direct amidation is more atom-economical, with water as the only by-product.[1]
Troubleshooting Flowchart: Low Yield in Amide Coupling
Caption: Troubleshooting logic for low-yield amide coupling reactions.
Esterification
Q2: I am struggling with the esterification of a phenylacetic acid derivative. What conditions should I optimize?
A2: Esterification of phenylacetic acids can be optimized by considering the following factors:
-
Catalyst: Both homogeneous (e.g., H₂SO₄, p-TsOH) and heterogeneous catalysts (e.g., Amberlyst-15, metal-exchanged montmorillonite clays) can be used.[4][5][6] Heterogeneous catalysts are often preferred as they are easier to separate from the reaction mixture and can be recycled.[6][7] Al³⁺-montmorillonite nanoclay has been shown to be a particularly active catalyst.[6]
-
Reaction Temperature: The reaction temperature can significantly impact the yield. For instance, in the esterification of phenylacetic acid with various alcohols using Amberlyst-15, a high yield was obtained at 110°C.[4][5] Further increasing the temperature might lead to the formation of side products.[5]
-
Reactant Ratio: Using an excess of the alcohol can shift the equilibrium towards the product side and increase the yield.[5]
-
Solvent: Solvent-free conditions are often employed and are considered a greener approach.[7] In some cases, a solvent like toluene is used.[6] Polar solvents may sometimes lead to cleavage of the desired ester.[5]
-
Water Removal: Esterification is a reversible reaction that produces water. Removing water as it is formed, for example by azeotropic distillation with a Dean-Stark trap, can drive the reaction to completion.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Reference |
| Catalyst | H₂SO₄ | p-TsOH | Amberlyst-15 | ~80 (for Amberlyst-15) | [4][5] |
| Temperature | 80°C | 110°C | 150°C | 55 (at 150°C) | [5] |
| Reactant Ratio (Acid:Alcohol) | 1:1 | 1:2 | 1:4 | Varies | [6] |
| Catalyst Amount (Al³⁺-mont.) | 0.25 g | 0.50 g | 0.75 g | Max at 0.75g | [6] |
| Caption: Comparative data for esterification reaction conditions. |
Suzuki Coupling
Q3: My Suzuki coupling reaction to introduce a new aryl group to my phenylacetic acid derivative is failing or giving a low yield. What should I check?
A3: Suzuki couplings can be sensitive to various factors. Here's a troubleshooting guide:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂. Buchwald ligands and trialkyl phosphines can accelerate the oxidative addition step.[8] For some substrates, N-heterocyclic carbene (NHC)-palladium complexes may be more effective.[9][10]
-
Base: The base plays a critical role. Common bases include K₂CO₃, K₃PO₄, and CsF. The choice of base can be empirical, and a screen of different bases may be necessary.[9][11] If your substrate contains an ester, using a milder base like KF or CsF can help prevent hydrolysis.[11][12]
-
Solvent System: A mixture of an organic solvent (e.g., toluene, THF, DMF) and an aqueous solution of the base is common.[10][11] The solubility of the reactants in the chosen solvent system is critical.[11] Sometimes, adding a co-solvent like ethanol can be beneficial.[10]
-
Oxygen Sensitivity: The catalytic cycle involves Pd(0) species which can be oxidized by air, deactivating the catalyst. It is essential to thoroughly degas the solvents and reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen).[13]
-
Boronic Acid/Ester Stability: Boronic acids can undergo protodeboronation, especially at elevated temperatures. Using boronic esters (e.g., pinacol esters) can improve stability.[8][13]
-
Side Reactions: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[13]
-
Carboxylic Acid Interference: If your phenylacetic acid derivative has a free carboxylic acid, it can potentially coordinate to the palladium catalyst and deactivate it.[12] It is often advisable to protect the carboxylic acid as an ester before performing the Suzuki coupling and then deprotect it in a later step.[12]
Experimental Workflow: Suzuki Coupling for Phenylacetic Acid Derivatives
Caption: A generalized workflow for Suzuki coupling of phenylacetic acid derivatives.
Analytical & Purification Issues
Q4: I am observing unexpected peaks during HPLC analysis of my phenylacetic acid derivative. What could be the cause?
A4: Unexpected peaks in HPLC can arise from several sources:
-
Mobile Phase Impurities: Impurities in the mobile phase, especially in additives like formic acid or phosphoric acid, can lead to extraneous peaks.[14] It is advisable to use high-purity (e.g., LC-MS grade) solvents and additives.[14]
-
Sample Degradation: Some phenylacetic acid derivatives might be unstable in the mobile phase, especially if it is acidic or basic, or if the column temperature is elevated.[15]
-
Co-eluting Impurities: The peak of interest might be co-eluting with a reaction by-product or an impurity from the starting materials. Adjusting the mobile phase composition, gradient, or using a different column chemistry can help resolve co-eluting peaks.
-
Reaction Side Products: Depending on the synthesis, various side products can form. For example, in the Schmidt reaction of phenylacetic acid, side reactions like sulfonation, direct amination of the phenyl ring, and cyclization to a lactam can occur.[16]
Q5: What are some general tips for purifying phenylacetic acid derivatives?
A5: Purification strategies depend on the specific derivative and impurities present:
-
Recrystallization: If the product is a solid, recrystallization is often a good method for purification, especially for removing minor impurities.[17]
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from starting materials and by-products. A suitable solvent system can be determined by thin-layer chromatography (TLC).[17]
-
Acid-Base Extraction: The carboxylic acid functionality of phenylacetic acid derivatives allows for purification by acid-base extraction. The compound can be extracted into an aqueous basic solution (e.g., sodium bicarbonate), washed with an organic solvent to remove neutral impurities, and then re-acidified to precipitate the purified product.[17]
Experimental Protocols
Protocol 1: Hydrolysis of Benzyl Cyanide to Phenylacetic Acid[18][19]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl cyanide (1.0 eq), water (5.0 eq), and concentrated sulfuric acid (3.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Isolation: The phenylacetic acid will precipitate as a white solid. Collect the solid by filtration and wash with cold water.
-
Purification: The crude product can be further purified by recrystallization.
Protocol 2: Direct Amidation of Phenylacetic Acid with Benzylamine catalyzed by NiCl₂[1]
-
Reaction Setup: To a flask, add phenylacetic acid (2 mmol), benzylamine (2.4 mmol), NiCl₂ (10 mol%), and toluene (20 ml).
-
Reaction: Heat the reaction mixture at 110°C for 20 hours.
-
Work-up: After cooling, the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to afford the desired amide.
Protocol 3: Palladium-Catalyzed Carbonylation of a Benzyl Halide[18]
-
Reaction Setup: In a high-pressure reactor, combine the benzyl halide (e.g., 2,4-dichlorobenzyl chloride, 1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.01 eq), triphenylphosphine (PPh₃, 0.02 eq), and a suitable solvent like toluene.
-
Reaction: Add an aqueous solution of sodium hydroxide (2.0 eq). Pressurize the reactor with carbon monoxide (CO) and heat as required.
-
Work-up: After the reaction is complete, cool the reactor and carefully vent the CO.
-
Isolation: Acidify the aqueous layer with concentrated HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.
References
- 1. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 4. [PDF] Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Knowledge Box - Research Day: Esterification Reactions Under Solvent Free Conditions [kb.gcsu.edu]
- 8. reddit.com [reddit.com]
- 9. inventivapharma.com [inventivapharma.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. phenomenex.com [phenomenex.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Anomalous Schmidt reaction products of phenylacetic acid and derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid
This technical support center provides guidance and answers to frequently asked questions regarding the purification of crude 3-Fluoro-5-(trifluoromethyl)phenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound, like many solid organic acids, are recrystallization and column chromatography. Recrystallization is often the preferred method due to its simplicity and efficiency in removing impurities from a crystalline solid.[1][2] Column chromatography can be used for more challenging separations or when dealing with oily impurities.
Q2: What is the recommended solvent for the recrystallization of this compound?
A2: While specific solvent screening is always recommended, a common starting point for the recrystallization of fluorinated phenylacetic acids is a mixed solvent system, such as ethyl acetate/hexane or toluene.[3][4] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2]
Q3: What is the expected appearance and melting point of pure this compound?
Q4: How can I assess the purity of my this compound after purification?
A4: The purity of the final product can be assessed using several analytical techniques. The most common methods include High-Performance Liquid Chromatography (HPLC), which can provide a quantitative purity value (e.g., >98%), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and identify any remaining impurities. A sharp melting point range is also a qualitative indicator of high purity.
Troubleshooting Guide
Q1: My compound is not dissolving in the hot recrystallization solvent. What should I do?
A1: If the compound is not dissolving, it could be due to an insufficient amount of solvent or an inappropriate solvent choice.
-
Action: Gradually add more of the hot solvent until the solid dissolves. If a large volume of solvent is required, it may indicate that the solvent is not suitable.
-
Alternative: Consider a different solvent or a solvent mixture. For instance, if you are using a non-polar solvent like hexane, try adding a more polar co-solvent like ethyl acetate.
Q2: Oily impurities are present in my crude product. How can I remove them?
A2: Oily impurities can be challenging to remove by simple recrystallization.
-
Action 1 (Recrystallization): Try dissolving the crude product in a minimal amount of a solvent in which the desired compound is soluble but the oil is less soluble. Upon cooling, the pure compound should crystallize, leaving the oil in the mother liquor. Alternatively, find a solvent that dissolves the oil but not the product, and wash the crude solid with it.
-
Action 2 (Chromatography): If recrystallization is ineffective, column chromatography using silica gel is a reliable method to separate the desired solid from oily impurities.
Q3: My compound has precipitated out of the cold solution as an oil, not crystals. What went wrong?
A3: Oiling out can occur if the solution is cooled too quickly or if the concentration of the solute is too high.
-
Action: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
Q4: After recrystallization, the purity of my compound has not significantly improved. What are the next steps?
A4: If a single recrystallization step is insufficient, several options can be explored.
-
Action 1 (Second Recrystallization): Perform a second recrystallization, potentially with a different solvent system.
-
Action 2 (Activated Carbon): If colored impurities are present, you can add a small amount of activated carbon to the hot solution before filtering it. The carbon will adsorb the impurities.
-
Action 3 (Column Chromatography): For difficult-to-remove impurities, column chromatography is a more powerful purification technique.
Quantitative Data Summary
The following table provides illustrative data for a typical purification of crude this compound by recrystallization. Actual results may vary depending on the nature and amount of impurities.
| Parameter | Before Purification (Crude) | After Recrystallization |
| Appearance | Off-white to yellow solid | White crystalline solid |
| Purity (by HPLC) | ~90% | >98% |
| Yield | N/A | 70-90% |
| Melting Point Range | Broad | Sharp (e.g., 1-2 °C range) |
Experimental Protocol: Recrystallization
This protocol provides a general procedure for the purification of crude this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene or Ethyl Acetate/Hexane mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A general workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Synthesis of Fluorinated Compounds
Welcome to the Technical Support Center for the synthesis of fluorinated compounds. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting low-yield reactions and addressing common challenges encountered during the synthesis of these valuable molecules.
Troubleshooting Guides
This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues that can lead to low yields in your fluorination reactions.
Nucleophilic Fluorination
Question: Why is my nucleophilic fluorination (e.g., SNAr, deoxyfluorination) yield low or non-existent?
Answer:
Low or no conversion in nucleophilic fluorination can stem from several factors, primarily related to the reactivity of the fluoride source and the reaction conditions. Here’s a systematic guide to troubleshooting this issue.
Possible Causes & Solutions:
-
Inactive Fluoride Source: Many fluoride salts are hygroscopic and their reactivity is significantly diminished by the presence of water.
-
Solution: Ensure your fluoride source (e.g., KF, CsF, TBAF) is anhydrous. Dry the reagent under vacuum at an elevated temperature before use. Consider using spray-dried KF or less hygroscopic alternatives like the TBAF(tBuOH)₄ complex. Handle and weigh hygroscopic reagents in a glovebox.
-
-
Poor Fluoride Solubility/Nucleophilicity: The low solubility of alkali metal fluorides in many organic solvents can lead to poor reactivity.
-
Solution:
-
Solvent Choice: Use polar aprotic solvents like DMF, DMSO, acetonitrile, or sulfolane to enhance the nucleophilicity of the fluoride ion.
-
Phase-Transfer Catalysts (PTCs): Employ PTCs such as crown ethers (e.g., 18-crown-6) or quaternary ammonium salts (e.g., tetrabutylammonium chloride) to increase the concentration of "naked," more reactive fluoride ions in the organic phase.
-
Co-solvents: The addition of a tertiary alcohol like t-BuOH can enhance fluoride nucleophilicity while suppressing elimination side reactions.
-
-
-
Suboptimal Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier, or excessive heat could be causing decomposition.
-
Solution: Screen a range of temperatures. Nucleophilic aromatic substitution (SNAr) reactions often require elevated temperatures to proceed at a reasonable rate. Conversely, for thermally sensitive substrates, lowering the temperature may prevent the formation of byproducts.
-
-
Poor Leaving Group: The efficiency of nucleophilic substitution is highly dependent on the nature of the leaving group.
-
Solution: For deoxyfluorination of alcohols, ensure the hydroxyl group is sufficiently activated. In some cases, converting the alcohol to a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate), prior to fluorination with a fluoride source may be a more effective strategy.
-
-
Presence of Protic Solvents: Protic solvents like water or alcohols can solvate the fluoride ion through hydrogen bonding, reducing its nucleophilicity.
-
Solution: Use rigorously dried, anhydrous aprotic solvents.
-
Question: My nucleophilic fluorination is producing significant amounts of elimination byproducts. How can I minimize this?
Answer:
Elimination is a common competing reaction in nucleophilic fluorination, especially of alkyl halides and sulfonates. The formation of alkenes is favored under certain conditions.
Possible Causes & Solutions:
-
Strongly Basic Conditions: The fluoride ion is basic and can promote E2 elimination, particularly with sterically hindered substrates.
-
Solution:
-
Milder Fluoride Source: Consider using a less basic fluoride source.
-
Non-nucleophilic Base: If a base is required, use a non-nucleophilic, sterically hindered base.
-
Temperature Control: Lowering the reaction temperature can often favor substitution over elimination.
-
Co-solvents: The use of tertiary alcohols as a solvent or co-solvent has been shown to suppress the formation of alkene byproducts.
-
-
Electrophilic Fluorination
Question: I am observing low or no reaction with my electrophilic fluorinating agent (e.g., Selectfluor, NFSI). What could be the problem?
Answer:
Low reactivity in electrophilic fluorination often points to issues with the fluorinating agent itself, the substrate's nucleophilicity, or the reaction conditions.
Possible Causes & Solutions:
-
Inactive Fluorinating Reagent: Although generally more stable than many nucleophilic fluoride sources, electrophilic fluorinating agents can degrade if not stored properly.
-
Solution: Ensure your electrophilic fluorinating reagent has been stored in a cool, dry place, protected from light and moisture. Use a fresh batch if degradation is suspected.
-
-
Insufficiently Nucleophilic Substrate: Electrophilic fluorination requires a nucleophilic carbon center (e.g., enol, enolate, electron-rich aromatic ring).
-
Solution:
-
Base Addition: For substrates like β-ketoesters, the addition of a suitable base is necessary to generate the more nucleophilic enolate intermediate.
-
Catalyst Use: For certain substrates, a catalyst may be required to enhance reactivity.
-
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction outcome. Some electrophilic reagents can react exothermically with certain solvents.
-
Solution: Acetonitrile is a commonly used and generally safe solvent for many electrophilic fluorinations. Always check the compatibility of your fluorinating agent with the chosen solvent. For example, Selectfluor can react exothermically with DMF, pyridine, and DMSO.
-
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. For some reactions, moderately elevated temperatures are necessary.
-
Question: My electrophilic fluorination is resulting in a mixture of products and low regioselectivity. How can I improve this?
Answer:
The formation of multiple products and low regioselectivity are common challenges, especially when fluorinating substrates with multiple reactive sites.
Possible Causes & Solutions:
-
Multiple Reactive Sites: Many molecules, particularly heterocycles, have several C-H bonds that can be fluorinated, leading to a mixture of isomers.
-
Solution:
-
Directing Groups: Utilize the directing effect of existing functional groups to achieve higher regioselectivity.
-
Catalyst and Reagent Choice: The choice of catalyst and fluorinating reagent can significantly influence regioselectivity. Different electrophilic fluorinating reagents can exhibit different selectivities.
-
-
Frequently Asked Questions (FAQs)
Q1: How does water affect fluorination reactions? A1: Water is generally detrimental to most fluorination reactions. In nucleophilic fluorination, water can deactivate the fluoride source by forming strong hydrogen bonds, thereby reducing its nucleophilicity. Many fluorinating reagents are also sensitive to moisture and can decompose in its presence. Therefore, using anhydrous reagents and solvents is crucial for success.
Q2: What is the role of a phase-transfer catalyst (PTC) in nucleophilic fluorination? A2: A phase-transfer catalyst is used to transport the fluoride anion from a solid phase (like KF or CsF) or an aqueous phase into the organic phase where the reaction with the substrate occurs. PTCs, such as crown ethers or quaternary ammonium salts, encapsulate the metal cation, leaving the fluoride anion "naked" and more nucleophilic in the organic solvent, thereby increasing the reaction rate and yield.
Q3: When should I choose an electrophilic versus a nucleophilic fluorination strategy? A3: The choice depends on the substrate and the desired product. Nucleophilic fluorination is typically used when you have a good leaving group that can be displaced by a fluoride ion (e.g., in alkyl halides or activated aryl halides). Electrophilic fluorination is suitable for introducing a fluorine atom to a nucleophilic carbon, such as an enol, enolate, or an electron-rich aromatic ring.
Q4: What are some common side reactions in fluorination chemistry? A4: Besides elimination in nucleophilic fluorination, other common side reactions include hydrolysis of the starting material or product if water is present, and polymerization or decomposition of sensitive substrates under harsh reaction conditions. In electrophilic fluorination of electron-rich arenes, difluorination can be a side reaction.
Q5: What safety precautions should I take when working with fluorinating agents? A5: Many fluorinating agents are toxic, corrosive, and can react violently with other substances. It is crucial to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Some reactions may generate HF as a byproduct, which is highly toxic and can cause severe burns. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using and be aware of its potential hazards and incompatibilities.
Data Presentation
Table 1: Comparison of Fluoride Sources in Nucleophilic Aromatic Substitution (SNAr)
| Fluoride Source | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| KF | 18-crown-6 | Acetonitrile | 82 | 24 | 75 | Furuya et al., 2010 |
| CsF | None | DMF | 150 | 12 | 90 | Sun & DiMagno, 2005 |
| TBAF (anhydrous) | None | THF | 25 | 1 | >95 | Sun & DiMagno, 2005 |
| KF | Tetrabutylammonium chloride | Toluene | 130 | 18 | 88 | Sanford et al., 2020 |
Yields are representative and can vary based on the specific substrate.
Table 2: Effect of Solvent on Nucleophilic Fluorination Yield
| Substrate | Fluoride Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,4-Dinitrochlorobenzene | KF | Acetonitrile | 82 | 65 | Chi et al., 2006 |
| 2,4-Dinitrochlorobenzene | KF | DMF | 100 | 85 | Chi et al., 2006 |
| 2,4-Dinitrochlorobenzene | KF | DMSO | 100 | 92 | Chi et al., 2006 |
| Alkyl mesylate | TBAF | Acetonitrile | 25 | 7 | Chi et al., 2006 |
| Alkyl mesylate | TBAF | t-BuOH | 25 | 87 | Chi et al., 2006 |
Table 3: Reactivity Comparison of Electrophilic Fluorinating Reagents
| Reagent | Relative Rate Constant (k_rel) | Reference |
| Selectfluor™ | 1.00 | Hammond et al., 2018 |
| NFSI | 1.35 x 10⁻² | Hammond et al., 2018 |
| N-Fluoropyridinium triflate | 1.12 x 10³ | Hammond et al., 2018 |
| 2,6-Dichloro-N-fluoropyridinium triflate | 1.05 | Hammond et al., 2018 |
| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | 1.78 x 10⁵ | Hammond et al., 2018 |
Relative rate constants are for the fluorination of a 1,3-diaryl-1,3-dicarbonyl substrate in acetonitrile, with Selectfluor™ as the reference electrophile.
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of a Secondary Alcohol using DAST
This protocol describes a general method for the conversion of a secondary alcohol to the corresponding fluoride using diethylaminosulfur trifluoride (DAST).
Materials:
-
Secondary alcohol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the secondary alcohol (1.0 mmol) in anhydrous DCM (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add DAST (1.2 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature over 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (10 mL).
-
Separate the layers and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding alkyl fluoride.
Protocol 2: General Procedure for Electrophilic Fluorination of a β-Ketoester using Selectfluor
This protocol provides a general method for the α-fluorination of a β-ketoester using Selectfluor.
Materials:
-
β-Ketoester
-
Selectfluor
-
Base (e.g., sodium hydride, sodium carbonate)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
Procedure:
-
To a solution of the β-ketoester (1.0 mmol) in the anhydrous solvent (10 mL) under an inert atmosphere, add the base (1.1 mmol) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to generate the enolate.
-
Add Selectfluor (1.2 mmol) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water (10 mL) and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in nucleophilic fluorination.
identifying and minimizing side products in trifluoromethylation reactions
Welcome to the technical support center for trifluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize common side products encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during different types of trifluoromethylation reactions.
Electrophilic Trifluoromethylation (e.g., Togni's & Umemoto's Reagents)
Q1: My reaction with an electrophilic reagent (Togni's or Umemoto's) is complete, but I'm struggling to separate my product from a persistent, non-polar byproduct. What is this byproduct and how can I remove it?
A1: The most common byproduct from these reagents is the backbone of the reagent itself, such as dibenzothiophene from Umemoto's reagent or an iodoarene derivative from Togni's reagent.[1] These byproducts are often non-polar and can be difficult to separate from the desired trifluoromethylated product via standard chromatography.
Troubleshooting Strategies:
-
Reagent Selection: Umemoto and coworkers have developed sulfonated analogs of their original reagents. These modified reagents result in byproducts that are water-soluble and can be easily removed by a simple aqueous wash or filtration, greatly simplifying purification.[1]
-
Purification: If you have already used the standard reagent, careful column chromatography with a less polar solvent system may improve separation. Alternatively, recrystallization of the desired product could be effective if it is a solid.
-
Reaction Monitoring: Avoid using a large excess of the trifluoromethylating reagent, as this will increase the amount of byproduct to be removed. Monitor the reaction closely by TLC, GC/MS, or NMR to determine the point of optimal conversion without adding unnecessary excess reagent.
Q2: I am observing unexpected side products like trifluoromethyl triflate (TFMT) when using a hypervalent iodine reagent in the presence of certain metal salts. Why is this happening?
A2: This side reaction can occur when using hypervalent iodine reagents in the presence of metal triflate salts, such as Zn(OTf)₂. Instead of the intended trifluoromethylation of your substrate, the reagent can react with the triflate anion from the metal salt to form trifluoromethyl triflate (TFMT).[2]
Troubleshooting Strategies:
-
Avoid Triflate Salts: If possible, use metal salts with non-coordinating anions like BF₄⁻ or PF₆⁻ if a Lewis acid is required for activation.
-
Alternative Activators: Explore activation with Brønsted acids instead of Lewis acids, which may circumvent this side reaction pathway.[2]
Radical Trifluoromethylation (e.g., Photoredox Catalysis)
Q1: My photoredox-catalyzed reaction on an alkene is yielding a mixture of hydrotrifluoromethylation, vinylic trifluoromethylation, and iodotrifluoromethylation products. How can I control the selectivity?
A1: The product distribution in these reactions is highly dependent on the reaction conditions, particularly the choice of additives and solvent. By tuning these parameters, you can selectively favor one product over the others. These reactions often proceed via a radical intermediate, and the subsequent steps can be influenced by the reagents present.[3]
Troubleshooting & Optimization Data:
The following table summarizes how different additives can control the outcome of the trifluoromethylation of styrenes using Togni's reagent, demonstrating the switch between different side products and the desired product.[3]
| Additive | Solvent | Major Product | Side Product(s) | Typical Yield of Major Product |
| K₂CO₃ | DMF | Hydrotrifluoromethylation | Vinylic trifluoromethylation | 51-85% |
| TBAI (0.3 equiv) | 1,4-Dioxane | Vinylic Trifluoromethylation | Iodotrifluoromethylation | ~78% |
| KI | 1,4-Dioxane | Iodotrifluoromethylation | Vinylic trifluoromethylation | High selectivity |
TBAI = Tetra-n-butylammonium iodide. Data adapted from studies on simple alkenes.[3]
Q2: I am seeing significant amounts of a hydroxytrifluoromethylated byproduct in my reaction.
A2: The formation of hydroxytrifluoromethylated byproducts often occurs when residual water is present in the reaction mixture, especially in solvents like DMSO or DMF which can be hygroscopic.[4] The intermediate benzylic radical or cation can be trapped by water, leading to the alcohol product.
Troubleshooting Strategies:
-
Solvent Choice: Use anhydrous solvents. Acetonitrile (MeCN) is often a good choice to minimize this side reaction.
-
Drying: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly distilled or commercially available anhydrous solvents.
Nucleophilic Trifluoromethylation (e.g., Ruppert-Prakash Reagent, TMSCF₃)
Q1: When reacting an enolizable ketone with TMSCF₃, I get a low yield of my desired tertiary alcohol and see a significant amount of a silyl enol ether byproduct. What is causing this?
A1: This is a common issue with enolizable ketones. The basicity of some fluoride activators (like TBAF) or other catalysts can be high enough to deprotonate the α-carbon of the ketone, leading to the formation of a thermodynamically stable silyl enol ether instead of the desired nucleophilic addition of the "CF₃⁻" equivalent to the carbonyl.[5]
Troubleshooting Strategies:
-
Catalyst Choice: Switch to a milder, less basic catalyst. Oxygen-containing nucleophiles like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) have been shown to be effective catalysts for the trifluoromethylation of aldehydes and ketones while minimizing side reactions.[5][6]
-
Temperature Control: Running the reaction at lower temperatures can disfavor the deprotonation pathway and favor the desired nucleophilic attack.
-
Solvent Effects: The use of DMF as a solvent can significantly increase the reaction rate and allow for lower catalyst loadings, which can help suppress side reactions.[5]
Visualized Workflows and Mechanisms
General Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting common issues in trifluoromethylation reactions.
Caption: A systematic workflow for troubleshooting trifluoromethylation reactions.
Mechanism: Competing Pathways in Alkene Trifluoromethylation
This diagram illustrates how a common radical intermediate can lead to different products depending on the reaction pathway.
Caption: Competing pathways from a radical intermediate in alkene trifluoromethylation.
Key Experimental Protocols
Protocol 1: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide
This protocol is adapted from procedures for the copper-catalyzed trifluoromethylation of aryl halides, a common method for introducing the CF₃ group to aromatic systems.[7][8][9]
Materials:
-
Aryl Iodide (1.0 mmol, 1.0 equiv)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium Fluoride (KF) (2.0 mmol, 2.0 equiv)
-
(Trifluoromethyl)triethylsilane (TESCF₃) (1.5 mmol, 1.5 equiv)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl iodide (1.0 mmol), CuI (19.0 mg, 0.1 mmol), KF (116.2 mg, 2.0 mmol), and 1,10-phenanthroline (18.0 mg, 0.1 mmol).
-
Evacuate the tube and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous DMF (5 mL) via syringe, followed by the addition of TESCF₃ (0.28 mL, 1.5 mmol).
-
Seal the Schlenk tube and place the reaction mixture in a pre-heated oil bath at 80 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or GC/MS by taking aliquots.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated arene.
Note: Purification of volatile products can be challenging. Complete conversion of the starting material is recommended to simplify purification.[8]
Protocol 2: Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF₃
This protocol describes a mild and efficient method for the synthesis of trifluoromethylated alcohols from aldehydes using the Ruppert-Prakash reagent (TMSCF₃).[5][10]
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (0.1 mmol, 10 mol%)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (4 mL)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and K₂CO₃ (13.8 mg, 0.1 mmol).
-
Add anhydrous DMF (4 mL) and stir the solution at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TMSCF₃ (0.22 mL, 1.5 mmol) to the stirred solution via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction for complete consumption of the starting material by TLC or GC/MS (typically 1-4 hours).
-
Once complete, quench the reaction by adding 10 mL of a saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is the TMS-protected alcohol. For deprotection, dissolve the crude oil in tetrahydrofuran (THF, 5 mL), add 1M hydrochloric acid (HCl, 2 mL), and stir at room temperature for 1 hour.
-
Neutralize the mixture with a saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 15 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the final trifluoromethylated alcohol.
References
- 1. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
improving solubility for reaction setup with 3-Fluoro-5-(trifluoromethyl)phenylacetic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Fluoro-5-(trifluoromethyl)phenylacetic acid, focusing on challenges related to its solubility in reaction setups.
Troubleshooting Guide
Issue: this compound is not dissolving in my reaction solvent.
This is a common challenge due to the compound's fluorinated structure, which increases its lipophilicity. Below are a series of steps and alternative approaches to improve solubility for your reaction.
| Step | Action | Rationale |
| 1. Solvent Selection | Attempt to dissolve a small sample in various aprotic polar solvents such as N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN). | These solvents are commonly used for reactions involving carboxylic acids and often have better solvating power for complex organic molecules than less polar solvents like hexanes or toluene. |
| 2. Gentle Heating | Gently warm the solvent/acid mixture to between 30-40°C. | A moderate increase in temperature can significantly improve the rate of dissolution and the overall solubility of the compound. Avoid excessive heat to prevent potential degradation. |
| 3. Sonication | Place the mixture in an ultrasonic bath for 5-10 minute intervals. | Sonication provides energy to break up solid aggregates and enhance the interaction between the solvent and the solute, facilitating dissolution. |
| 4. Co-solvent System | If the compound is partially soluble, add a small amount of a co-solvent in which it is known to be more soluble, such as Dimethyl sulfoxide (DMSO) or Methanol.[1] | A co-solvent can disrupt the crystal lattice of the solid and create a more favorable solvation environment. Start with a small percentage (e.g., 5-10% v/v) to avoid significantly altering the reaction conditions. |
| 5. In-situ Salt Formation | Add a stoichiometric equivalent (or slight excess) of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), to the suspension. | Carboxylic acids can be converted to their more soluble carboxylate salts in the presence of a base. This is a common strategy in amide coupling reactions where a base is often required. |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Direct quantitative solubility data for this compound is not widely published. However, qualitative assessments indicate it is soluble in Dimethyl sulfoxide (DMSO) and Methanol.[1] For a structurally similar compound, 3,5-Bis(trifluoromethyl)phenylacetic acid, the solubility in methanol has been reported as 25 mg/mL. This suggests that polar aprotic and protic solvents are good starting points.
Solubility Data Summary
| Compound | Solvent | Solubility | Data Type |
| This compound | DMSO | Soluble[1] | Qualitative |
| This compound | Methanol | Soluble[1] | Qualitative |
| 3,5-Bis(trifluoromethyl)phenylacetic acid | Methanol | 25 mg/mL | Quantitative |
Q2: I'm setting up an amide coupling reaction. How can I best dissolve the this compound?
For amide coupling reactions, it is often advantageous to use the in-situ salt formation method. Pre-dissolving the amine component in your chosen solvent (e.g., DMF or DCM) and then adding the solid this compound followed by the coupling reagent (like HATU) and a tertiary amine base (like DIEA) is a standard and effective procedure. The base will both deprotonate the carboxylic acid to facilitate dissolution and neutralize the acid formed during the reaction.
Q3: Will adding a base to solubilize the acid interfere with my reaction?
In many cases, such as amide or ester formations, a non-nucleophilic base is a required component of the reaction mixture to activate the carboxylic acid or scavenge protons. Therefore, its addition for solubilization is often compatible with the reaction conditions. However, if your reaction is sensitive to bases, you should first explore other options like solvent choice, heating, or sonication.
Q4: Can I prepare a stock solution of this compound?
Yes, preparing a stock solution in a solvent where it is highly soluble, such as DMSO or DMF, can be a convenient approach. This allows for accurate dispensing of the reagent and avoids solubility issues at the start of the reaction. Be mindful of the final concentration of the stock solvent in your reaction mixture to ensure it does not negatively impact the reaction.
Experimental Protocols
Protocol for Solubilization using In-situ Salt Formation for Amide Coupling
This protocol describes a general procedure for solubilizing this compound for an amide coupling reaction.
Materials:
-
This compound
-
Amine of interest
-
Coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic organic base (e.g., DIEA, TEA)
-
Anhydrous reaction solvent (e.g., DMF, DCM, THF)
-
Reaction vessel with a magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add the amine.
-
Add the anhydrous reaction solvent and stir until the amine is fully dissolved.
-
To this solution, add the solid this compound.
-
Add the coupling reagent to the suspension.
-
Slowly add 2-3 equivalents of the non-nucleophilic organic base to the stirring mixture.
-
Observe the mixture. The solid carboxylic acid should dissolve upon addition of the base, resulting in a clear solution.
-
Allow the reaction to proceed at the desired temperature and monitor its progress by a suitable analytical method (e.g., TLC, LC-MS).
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Key factors influencing the solubility of this compound.
References
Technical Support Center: Catalyst Selection for Reactions Involving 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for reactions involving 3-Fluoro-5-(trifluoromethyl)phenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: How do the fluorine and trifluoromethyl substituents on the phenyl ring affect the reactivity of this compound?
A1: Both the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing. This has two main effects:
-
Increased Acidity: The electron-withdrawing groups stabilize the carboxylate anion, making the carboxylic acid more acidic than phenylacetic acid itself. This can influence base selection in reactions.
-
Deactivation of the Aromatic Ring: The phenyl ring is significantly deactivated towards electrophilic aromatic substitution. Conversely, it is activated for nucleophilic aromatic substitution (SNA), although the C-F bond is generally less reactive in this regard than C-Cl or C-Br bonds.
Q2: What are the most common challenges encountered when using this substrate in amidation or esterification reactions?
A2: The primary challenge stems from the electron-withdrawing nature of the substituents, which can make the carboxyl group less nucleophilic and potentially hinder certain activation pathways. Key challenges include:
-
Slower reaction rates compared to electron-rich phenylacetic acids.
-
Difficulty in activating the carboxylic acid with milder reagents.
-
Potential for side reactions if harsh conditions are used, though the ring itself is relatively robust.
Q3: For amide coupling, is it necessary to convert the carboxylic acid to an acid chloride first?
A3: While converting to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a very effective way to activate the carboxylic acid for amidation, it is not always necessary. Direct amide coupling using activating agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with additives like HOBt (Hydroxybenzotriazole) is a common and effective strategy that avoids the harsh conditions of acid chloride formation.[1]
Q4: Can the fluorine atom be displaced during cross-coupling reactions?
A4: While C-F bonds are the strongest carbon-halogen bonds and generally resistant to cleavage, transition metal-catalyzed activation of C-F bonds is possible, especially with polyfluorinated arenes. For Suzuki, Heck, or Buchwald-Hartwig reactions, it is more common to first convert the phenylacetic acid to an aryl halide (e.g., by introducing a bromo or iodo group) to ensure selective coupling at a specific position.
Troubleshooting Guides
Amidation Reactions
| Issue | Possible Cause | Suggested Solution |
| Low to No Product Formation | 1. Inefficient carboxylic acid activation. 2. Poor nucleophilicity of the amine. 3. Steric hindrance from the amine or acid. 4. Water contamination quenching the activated intermediate. | 1. Use a stronger coupling agent (e.g., HATU, COMU). Alternatively, convert the carboxylic acid to the acyl chloride using oxalyl chloride or SOCl₂ prior to adding the amine. 2. Use a non-nucleophilic base like DIEA to neutralize HCl salts without competing with the primary amine. Increase reaction temperature. 3. Increase reaction time and/or temperature. Switch to a less sterically hindered coupling agent. 4. Ensure all reagents and solvents are anhydrous. Use molecular sieves. |
| Formation of Side Products (e.g., N-acylurea) | 1. The activated O-acylisourea intermediate is reacting with another molecule of the carboxylic acid or is rearranging. | 1. Add an auxiliary nucleophile like HOBt or HOAt to the reaction mixture. These additives trap the O-acylisourea intermediate to form a more stable activated ester, which then reacts cleanly with the amine. |
| Starting Material Unchanged | 1. Reaction temperature is too low. 2. Catalyst/reagent deactivation. | 1. Gradually increase the reaction temperature while monitoring the reaction by TLC or LC-MS. 2. Ensure high-purity reagents and anhydrous conditions. For catalytic reactions, ensure the catalyst is not poisoned. |
Esterification Reactions
| Issue | Possible Cause | Suggested Solution |
| Low Conversion in Fischer Esterification | 1. The reaction is at equilibrium. 2. Insufficient acid catalyst. 3. Steric hindrance from the alcohol. | 1. Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves. Use the alcohol as the solvent to drive the equilibrium. 2. Increase the loading of the acid catalyst (e.g., H₂SO₄, p-TsOH). 3. Use a more forcing method, such as converting the carboxylic acid to an acyl chloride first. |
| Low Yield with Coupling Reagents | 1. Inefficient activation. 2. Low nucleophilicity of the alcohol. | 1. Use a coupling agent in combination with an acylation catalyst like DMAP (4-Dimethylaminopyridine). 2. For hindered or poorly nucleophilic alcohols, pre-forming the sodium or lithium alkoxide can increase reactivity. |
Data Presentation: Catalyst/Reagent Selection
The following tables summarize common catalytic and stoichiometric reagents for amidation and esterification of carboxylic acids. Yields are representative for standard substrates and may require optimization for this compound.
Table 1: Common Reagents for Amidation
| Reagent/Catalyst System | Typical Solvent | Typical Temperature | Typical Yield Range | Notes |
| SOCl₂ or (COCl)₂ then Amine | DCM, Toluene | 0 °C to reflux | 70-95% | Highly effective; generates HCl, requiring a non-nucleophilic base scavenger (e.g., pyridine, DIEA). |
| EDC / HOBt | DMF, DCM | Room Temperature | 60-90% | Standard peptide coupling conditions; minimizes side products and racemization.[1] |
| HATU / DIEA | DMF, NMP | Room Temperature | 80-98% | Very powerful coupling agent, suitable for hindered substrates. |
| T3P® (Propylphosphonic Anhydride) | Ethyl Acetate, MeCN | Room Temp to 80 °C | 75-95% | High yielding with a simple work-up; byproducts are water-soluble. |
| Boronic Acid Catalysts | Toluene | Reflux | 60-85% | Catalytic method, often requires azeotropic removal of water. |
Table 2: Common Reagents for Esterification
| Reagent/Catalyst System | Typical Solvent | Typical Temperature | Typical Yield Range | Notes |
| H₂SO₄ or p-TsOH (Fischer) | Alcohol (as solvent) | Reflux | 50-90% | Equilibrium-driven; requires water removal for high conversion. |
| DCC / DMAP | DCM | 0 °C to Room Temp | 70-95% | Highly effective for primary and secondary alcohols; produces DCU byproduct which can complicate purification. |
| SOCl₂ then Alcohol | Toluene | Reflux | 80-95% | Forms the acyl chloride in situ; very effective for hindered alcohols. |
| Mitsunobu Reaction (DEAD/PPh₃) | THF, Dioxane | 0 °C to Room Temp | 60-90% | Works well for primary and secondary alcohols; proceeds with inversion of stereochemistry. |
Experimental Protocols
Protocol 1: General Procedure for Amidation using EDC/HOBt
-
Preparation: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) in an anhydrous solvent such as DMF or DCM (approx. 0.2 M concentration).
-
Activation: Add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.) to the solution. Stir at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (2.5 eq.).
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Fischer Esterification
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq.) and the desired alcohol (can be used as the solvent, >10 eq.). Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq.).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing until no more water is collected or the starting material is consumed (monitored by TLC or GC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of NaHCO₃.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by distillation or column chromatography.
Visualizations
Caption: Workflow for amidation catalyst selection.
References
managing reaction temperature for optimal yield and purity
Welcome to the technical support center for managing reaction temperature to optimize reaction yield and purity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is controlling reaction temperature so critical for yield and purity?
Reaction temperature is a fundamental parameter that directly influences the rates of both desired and undesired chemical reactions.[1] According to chemical kinetics, a temperature increase generally accelerates reaction rates because it increases the kinetic energy of molecules, leading to more frequent and energetic collisions.[2][3][4] However, the desired reaction and potential side reactions often have different activation energies. If a side reaction has a higher activation energy, increasing the temperature will accelerate the formation of the byproduct more than the desired product, thus decreasing selectivity and purity.[1] Conversely, some reactions require a specific temperature to achieve the desired outcome.[1]
Q2: What is the difference between kinetic and thermodynamic control, and how does temperature influence it?
In reactions that can yield multiple products, temperature can determine whether the product distribution is under kinetic or thermodynamic control.[5]
-
Kinetic Control: At lower temperatures, reactions are often irreversible. The major product will be the one that forms the fastest, meaning it has the lowest activation energy.[5]
-
Thermodynamic Control: At higher temperatures, reactions may become reversible, allowing equilibrium to be reached. In this case, the major product will be the most stable one, even if it forms more slowly.[5]
By selecting the appropriate temperature, you can favor the formation of either the kinetic or the thermodynamic product.[5]
Q3: What are common signs that my reaction temperature is not optimized?
Indicators of temperature-related issues often include:
-
Lower than expected yield of the desired product.[1]
-
The presence of unexpected peaks in analytical data (e.g., HPLC, GC-MS, NMR).[1]
-
Formation of colored impurities.[1]
-
Inconsistent results between different batches.[1]
-
The reaction stalling, proceeding too rapidly, or not going to completion.[1][6]
Q4: What is a "runaway reaction" and how can it be prevented?
A runaway reaction is an exothermic reaction that gets out of control, leading to a rapid increase in temperature and pressure, which can pose a significant safety hazard.[5][7] This occurs when the heat generated by the reaction exceeds the maximum heat removal capacity of the cooling system.[7] To prevent this, it is crucial to understand the reaction's thermal properties and ensure adequate cooling capacity.[5] Preventive measures include the slow and controlled addition of reagents and precise temperature monitoring.[5][6]
Troubleshooting Guide
Issue: My reaction yield is low, and I suspect a temperature-related problem.
-
Is the reaction proceeding to completion?
-
No, starting material remains: The reaction may be too slow or stalled. Consider cautiously increasing the temperature to enhance the reaction rate.[6] Ensure your heating apparatus is calibrated and providing stable heat.
-
Yes, but the yield is still low: You may be forming byproducts or degrading your product. Proceed to the next question.
-
-
Are you observing significant byproduct formation?
-
Yes: Your reaction temperature may be too high, favoring side reactions.[1] Try running the reaction at a lower temperature.[6] Alternatively, the issue could be kinetic vs. thermodynamic control; analyze the byproducts to understand the competing reaction pathways.
-
No, the purity is high, but the mass is low: Product decomposition could be the issue. This can happen if the temperature is too high, causing the desired product to degrade over time.[6] Consider lowering the reaction temperature or reducing the reaction time.[6]
-
Issue: I am seeing inconsistent yields between batches.
-
How are you controlling the temperature?
-
Direct heating on a hot plate with a heating mantle can create localized hot spots if not paired with efficient stirring.[8] This can lead to inconsistent heating throughout the reaction mixture.
-
Using a stirred water, oil, or sand bath provides more uniform temperature distribution.[8]
-
For the highest precision and reproducibility, especially for sensitive reactions, consider using automated systems like a circulating chiller or cryostat with a jacketed reactor.[8][9]
-
Issue: The reaction is happening too quickly and is difficult to control.
-
Is the reaction highly exothermic?
-
A rapid, uncontrolled temperature increase indicates a potentially dangerous exothermic reaction.[7] The primary method of control is to manage the rate of heat generation. This can be achieved by:
-
Data Presentation: Effect of Temperature on Yield and Purity
The following data is from a study on the synthesis of 2-amino-N-benzylbenzamide via a microwave-assisted reaction between isatoic anhydride and benzylamine in different solvents.[11] This illustrates how temperature can impact reaction outcomes.
Table 1: Crude Reaction Yield (%) vs. Temperature
| Temperature (°C) | Solvent: Water | Solvent: Ethyl Acetate (EtOAc) |
| 75 | 45.2% | 58.6% |
| 100 | 66.9% | 75.2% |
| 125 | 62.9% | 72.4% |
| 150 | 58.6% | 68.6% |
| 175 | 55.0% | 66.2% |
| 200 | 51.9% | 63.8% |
Data sourced from Biotage.[11]
Table 2: Purified Product Yield (%) vs. Temperature (at Optimal 100 °C)
| Temperature (°C) | Solvent: Water | Solvent: Ethyl Acetate (EtOAc) |
| 100 | 57.2% | 53.9% |
Data sourced from Biotage.[11]
As the data indicates, the highest crude yield for both solvents was achieved at 100°C.[11] Interestingly, while the crude yield was higher in EtOAc, the purified yield was higher when the reaction was performed in water, suggesting that the reaction in water produced a cleaner product with fewer byproducts.[11] This highlights the importance of optimizing temperature to balance both yield and purity.
Experimental Protocols
Protocol: Systematic Optimization of Reaction Temperature
Objective: To experimentally determine the optimal reaction temperature that maximizes the yield and purity of the desired product.
Materials:
-
Reactants, solvent(s), and catalyst for the specific reaction.
-
Temperature-controlled reactor setup (e.g., jacketed reactor with a circulator, or round-bottom flask in a controlled oil bath).[1]
-
Calibrated thermometer or temperature probe.
-
Stirring mechanism (e.g., magnetic stir bar or overhead stirrer).[1]
-
Inert atmosphere setup (if required).[1]
-
Analytical instruments for reaction monitoring (e.g., TLC, HPLC, GC-MS).[1]
Procedure:
-
Initial Temperature Selection: Based on literature for similar reactions or theoretical calculations, choose an initial temperature range to screen. A common approach is to test a low, medium, and high temperature (e.g., 60°C, 80°C, and 100°C).[1]
-
Reaction Setup:
-
Temperature Control and Monitoring:
-
Set the temperature controller to the first target temperature (e.g., 60°C).
-
Allow the reaction mixture to reach and stabilize at the set temperature before initiating the reaction (e.g., by adding the final reagent or catalyst).[1]
-
-
Reaction Monitoring:
-
Data Collection:
-
For each temperature point, record the reaction time, percentage conversion of starting material, and the relative percentages of the desired product and byproducts.[1]
-
-
Analysis and Optimization:
-
Analyze the data to identify the temperature that provides the best balance of reaction rate, yield, and purity.
-
If necessary, perform additional experiments at intermediate temperatures to further refine the optimal conditions.
-
Visualizations
Caption: Kinetic vs. Thermodynamic Control Diagram.
Caption: Troubleshooting Workflow for Temperature Issues.
Caption: Decision Guide for Temperature Control Method.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 8. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 9. camlab.co.uk [camlab.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biotage.com [biotage.com]
Technical Support Center: Handling Fluorinated Aromatic Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fluorinated aromatic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Safety and Handling
Q1: What are the primary hazards associated with fluorinated aromatic compounds?
A1: The introduction of fluorine into an aromatic ring can significantly alter its chemical and toxicological properties. While some fluorinated aromatic compounds are relatively benign, others can be highly toxic and reactive.[1] Key hazards include:
-
Toxicity: Some organofluorine compounds are acutely bioactive and highly toxic, such as fluoroacetate.[2][3] The toxicity of fluoroaromatic compounds can be similar to or, in some cases, greater than their non-fluorinated analogs.[1] For example, pentafluorobenzaldehyde is about ten times more toxic than benzaldehyde.[1]
-
Reactivity: Many fluorinating agents are highly reactive and toxic.[4] Reactions with fluorinated compounds can be highly exothermic and difficult to control.[5] Perfluoroaryls act as electrophiles and readily undergo SNAr reactions.[6]
-
HF Generation: Some fluorinated compounds can generate hydrofluoric acid (HF) upon decomposition or in the presence of moisture, which is highly corrosive and toxic.[4]
-
Environmental Persistence: The strength of the carbon-fluorine bond makes many fluorinated compounds persistent in the environment, leading to concerns about bioaccumulation.[2][7]
Q2: What personal protective equipment (PPE) is essential when working with these compounds?
A2: A thorough risk assessment should be conducted for each specific compound and procedure. However, the following PPE is generally recommended:[4]
-
Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4]
-
Hand Protection: The selection of gloves should be based on the specific compound and solvent. Consulting the glove manufacturer's compatibility chart is crucial. Double-gloving is recommended for highly corrosive or readily absorbed compounds.[4]
-
Body Protection: A flame-resistant lab coat should be worn at all times. For larger-scale work or particularly hazardous materials, a chemical-resistant apron or suit may be necessary.[4]
-
Respiratory Protection: All work with volatile fluorinated compounds or reactions involving fluorinating agents must be performed in a properly functioning chemical fume hood.[4] If engineering controls are insufficient, a respirator may be required.[4]
Experimental Pitfalls
Q3: I'm observing unexpected side reactions in my fluorination reaction. What could be the cause?
A3: Fluorination reactions can be sensitive to reaction conditions, and the unique electronic properties of fluorine can lead to unexpected reactivity.[8][9] Common causes for side reactions include:
-
Over-fluorination: The high reactivity of some fluorinating agents can lead to the introduction of more fluorine atoms than desired.
-
Solvent Effects: The nature of the solvent can influence the reactivity of fluorinating agents.[1]
-
Temperature Control: Many fluorination reactions are highly exothermic. Poor temperature control can lead to runaway reactions and the formation of byproducts.[5]
-
Substrate Sensitivity: The electronic nature of your aromatic substrate can dramatically influence the regioselectivity and efficiency of the fluorination. Electron-withdrawing groups can deactivate the ring, while electron-donating groups can activate it, sometimes leading to undesired reactivity at multiple positions.
Q4: My purification of a fluorinated aromatic compound by chromatography is proving difficult. What are some common issues and solutions?
A4: The unique properties of fluorinated compounds can present challenges for standard chromatographic purification.[10]
-
Co-elution: The polarity of a fluorinated aromatic compound can be very similar to its non-fluorinated starting material or byproducts, leading to difficult separation.
-
Strong Intermolecular Interactions: Fluorinated compounds can exhibit unique interactions, such as fluorous-fluorous interactions, which can affect their retention behavior.[10]
-
Poor Peak Shape: Tailing can occur due to secondary interactions with the stationary phase.[10]
Troubleshooting Chromatography Issues
| Issue | Potential Cause | Suggested Solution |
| Co-elution with starting material | Similar polarity. | - Modify the mobile phase polarity gradually. - Consider a different stationary phase (e.g., a fluorinated phase). |
| Broad or tailing peaks | Secondary interactions with silica.[10] | - Use a highly end-capped column.[10] - Add a small amount of a modifier like trifluoroacetic acid to the mobile phase. |
| Low recovery | Irreversible adsorption on the column. | - Use a less active stationary phase. - Pre-treat the column with a strong solvent. |
Q5: I am having trouble interpreting the 19F NMR spectrum of my multi-fluorinated aromatic product. What are the key challenges?
A5: While 19F NMR is a powerful tool, spectra of multi-fluorinated compounds can be complex.[11][12]
-
Wide Chemical Shift Range: 19F NMR has a very wide spectral range, which can sometimes lead to poor data resolution if not acquired properly.[13]
-
Complex Coupling Patterns: 1H-19F and 19F-19F couplings can lead to complex multiplets that are difficult to interpret.
-
Signal Assignment: Reliably assigning all 19F signals in a multifluorinated molecule can be challenging.[11]
Troubleshooting Guides
Guide 1: Unsuccessful Nucleophilic Aromatic Substitution (SNAr) Reaction
This guide provides a systematic approach to troubleshooting a failed or low-yielding SNAr reaction on a fluorinated aromatic substrate.
Guide 2: Waste Disposal Protocol
Proper disposal of fluorinated organic waste is crucial to protect human health and the environment.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 7. en.droproof.com [en.droproof.com]
- 8. journals.pen2print.org [journals.pen2print.org]
- 9. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for scaling up the production of this compound?
A1: The two most prevalent and scalable synthetic routes are:
-
Grignard Reaction Route: This involves the formation of a Grignard reagent from 1-bromo-3-fluoro-5-(trifluoromethyl)benzene, followed by carboxylation with solid carbon dioxide (dry ice). This is often a preferred industrial method due to the relatively low cost of starting materials.
-
Benzyl Cyanide Hydrolysis Route: This route involves the synthesis of 2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetonitrile, followed by hydrolysis to the desired carboxylic acid. While this can be a high-yielding process, it involves the use of cyanide salts, which requires stringent safety protocols.
Q2: What are the primary challenges when scaling up the Grignard reaction for this specific compound?
A2: The primary challenges include:
-
Initiation of the Grignard Reaction: The electron-withdrawing effects of the fluorine and trifluoromethyl groups can make the initiation of the Grignard reaction with magnesium metal sluggish.
-
Moisture Control: Grignard reagents are extremely sensitive to moisture. Ensuring anhydrous conditions on a large scale is critical to prevent quenching of the reagent and low yields.
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the starting aryl bromide, leading to the formation of a biphenyl impurity.
-
Exothermic Reaction Control: The formation of the Grignard reagent is exothermic and requires careful temperature management to prevent runaway reactions, especially at a larger scale.
Q3: How can I effectively purify this compound at a kilogram scale?
A3: Recrystallization is the most common and effective method for purifying the final product on a large scale. A suitable solvent system, often a mixture of a good solvent and an anti-solvent, is required. Common choices include toluene/hexanes or ethyl acetate/hexanes. The crude product is dissolved in the minimum amount of the hot "good" solvent, and the "anti-solvent" is added until the solution becomes cloudy. Upon slow cooling, the purified product crystallizes out.
Q4: What are the expected impurities in the final product?
A4: Depending on the synthetic route, common impurities may include:
-
From Grignard Route: Unreacted 1-bromo-3-fluoro-5-(trifluoromethyl)benzene, the Wurtz coupling byproduct (3,3'-difluoro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl), and potentially benzoic acid if the Grignard reagent is quenched by atmospheric CO2 before workup.
-
From Benzyl Cyanide Route: Unreacted benzyl cyanide, the corresponding amide intermediate if hydrolysis is incomplete, and potential byproducts from side reactions of the cyanide group.
Troubleshooting Guides
Grignard Reaction Route: Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Failure to Initiate Grignard Reaction | 1. Inactive Magnesium Surface (Oxide Layer) 2. Presence of Moisture in Glassware or Solvents 3. Low Reactivity of Aryl Bromide | 1. Activate magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by mechanical grinding. 2. Flame-dry all glassware under vacuum and use anhydrous solvents. 3. Gently warm the initial mixture. If initiation is still problematic, consider using Rieke magnesium (highly reactive magnesium). |
| Low Yield of Carboxylic Acid | 1. Incomplete Grignard Formation 2. Quenching of Grignard Reagent by Moisture or CO2 3. Inefficient Carboxylation | 1. Ensure all magnesium has been consumed before proceeding. Consider extending the reaction time for Grignard formation. 2. Maintain a strictly inert atmosphere (N2 or Ar) throughout the reaction. 3. Use a large excess of freshly crushed, high-quality dry ice. Add the Grignard solution to the dry ice, rather than the other way around, to ensure a high concentration of CO2. |
| Significant Formation of Biphenyl Impurity | Wurtz Coupling Side Reaction | Add the aryl bromide solution slowly to the magnesium suspension to maintain a low concentration of the aryl bromide in the reaction mixture. |
| Exothermic Runaway | Poor Heat Dissipation at Scale | Ensure adequate cooling capacity of the reactor. Control the rate of addition of the aryl bromide to manage the exotherm. |
Benzyl Cyanide Hydrolysis Route: Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | 1. Insufficient Reaction Time or Temperature 2. Inadequate Concentration of Acid or Base | 1. Monitor the reaction by TLC or HPLC to ensure complete consumption of the starting material and any amide intermediate. Extend the reaction time or increase the temperature as needed. 2. Ensure the molar excess of the acid or base is sufficient for the scale of the reaction. |
| Formation of Dark-Colored Byproducts | Decomposition at High Temperatures | If using harsh acidic or basic conditions, consider lowering the reaction temperature and extending the reaction time. |
| Difficulties in Product Isolation | Emulsion Formation During Workup | Add a saturated brine solution during the extraction to help break up emulsions. |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction and Carboxylation (Kilogram Scale)
Materials:
| Reagent | Molecular Weight | Quantity (molar eq.) | Amount |
| 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene | 258.03 g/mol | 1.0 | 2.58 kg |
| Magnesium Turnings | 24.31 g/mol | 1.2 | 292 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 15 L |
| Iodine | 253.81 g/mol | catalytic | ~1 g |
| Solid Carbon Dioxide (Dry Ice) | 44.01 g/mol | > 5.0 | > 2.2 kg |
| 3M Hydrochloric Acid | - | - | As needed |
| Toluene | - | - | For extraction |
| Hexanes | - | - | For recrystallization |
Procedure:
-
Preparation: Flame-dry a 50 L jacketed glass reactor under vacuum and backfill with dry nitrogen. Equip the reactor with a mechanical stirrer, a condenser, a thermocouple, and an addition funnel.
-
Grignard Formation:
-
Charge the reactor with magnesium turnings (292 g) and a crystal of iodine.
-
Add 1 L of anhydrous THF.
-
In the addition funnel, prepare a solution of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (2.58 kg) in 14 L of anhydrous THF.
-
Add a small portion (~200 mL) of the bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color. Gentle warming may be required.
-
Once initiated, add the remaining bromide solution dropwise over 2-3 hours, maintaining the internal temperature between 40-50°C using the reactor jacket.
-
After the addition is complete, stir the mixture at 45-50°C for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard solution to 0-5°C.
-
In a separate, large, dry vessel, place an excess of freshly crushed dry ice.
-
Slowly transfer the Grignard solution onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature overnight, allowing excess CO2 to sublime.
-
-
Work-up and Isolation:
-
Slowly quench the reaction mixture by the addition of 3M HCl until the aqueous layer is acidic (pH ~1-2).
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 5 L).
-
Combine the organic layers, wash with brine (5 L), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude solid in a minimal amount of hot toluene.
-
Slowly add hexanes until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5°C for 4 hours to complete crystallization.
-
Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum to yield pure this compound.
-
Protocol 2: Synthesis via Hydrolysis of Benzyl Cyanide (Kilogram Scale)
Materials:
| Reagent | Molecular Weight | Quantity (molar eq.) | Amount |
| 2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetonitrile | 203.14 g/mol | 1.0 | 2.03 kg |
| Sulfuric Acid (98%) | 98.08 g/mol | ~5.0 | ~4.9 L |
| Water | - | - | ~5 L |
| Toluene | - | - | For extraction |
| Hexanes | - | - | For recrystallization |
Procedure:
-
Preparation: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and thermocouple, add water (5 L) and slowly add concentrated sulfuric acid (4.9 L) with cooling.
-
Hydrolysis:
-
Add 2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetonitrile (2.03 kg) to the sulfuric acid solution.
-
Heat the mixture to 100-110°C and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the starting material and amide intermediate are consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with cold water.
-
-
Purification:
-
Perform recrystallization as described in Protocol 1.
-
Quantitative Data Summary
The following table presents representative data for the synthesis of trifluoromethyl-substituted phenylacetic acids based on literature for analogous compounds. Actual results for this compound may vary.
| Synthetic Route | Scale | Typical Yield | Typical Purity (Post-Recrystallization) | Key Considerations |
| Grignard Reaction | 1-5 kg | 65-80% | >99% | Requires strict anhydrous conditions; potential for Wurtz coupling. |
| Benzyl Cyanide Hydrolysis | 1-5 kg | 80-95% | >99% | Involves hazardous cyanide reagents; requires careful monitoring of hydrolysis completion. |
Visualizations
Experimental Workflow: Grignard Synthesis
Caption: Workflow for the Grignard synthesis of this compound.
Troubleshooting Logic: Grignard Reaction Failure
Caption: Troubleshooting logic for low yield in the Grignard synthesis route.
Validation & Comparative
A Comparative Guide to Purity Assessment of 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative overview of key analytical methods for assessing the purity of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid, a crucial building block in the synthesis of various therapeutic agents. We will delve into the principles, experimental protocols, and data interpretation for two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.
Method Comparison at a Glance
The choice of analytical method for purity assessment often depends on the specific requirements of the analysis, such as the need for quantitation of impurities, structural confirmation, and throughput. Below is a summary of the key performance characteristics of HPLC and ¹⁹F NMR for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Absorption of radiofrequency waves by ¹⁹F nuclei in a magnetic field. |
| Primary Use | Quantification of the main component and detection of non-volatile impurities. | Structural elucidation, identification and quantification of fluorine-containing impurities. |
| Selectivity | High selectivity for a wide range of organic molecules. | Highly specific to fluorine-containing compounds, excellent for resolving structurally similar fluorinated impurities. |
| Sensitivity | Generally high (ng to pg levels). | Moderate, but can be enhanced with higher field magnets and cryoprobes. |
| Quantitation | Excellent, based on peak area relative to a standard. | Excellent and direct, as peak area is directly proportional to the number of fluorine nuclei.[1] |
| Sample Throughput | High, with typical run times of 15-30 minutes per sample. | Moderate, requires longer acquisition times for high sensitivity. |
| Instrumentation | Widely available in analytical laboratories. | Requires specialized NMR spectrometer. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method suitable for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (LC-MS grade)[2]
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% TFA or 0.1% Formic Acid.[2][3]
-
Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.[2][3]
-
Gradient: A typical starting gradient could be 70% A and 30% B, increasing to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a powerful technique for the analysis of fluorinated compounds, offering high selectivity and direct quantification.[1][4]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Internal Standard (e.g., Trifluoroacetic acid or another stable fluorinated compound with a known concentration and a distinct chemical shift).[1]
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add a precise volume of the deuterated solvent (e.g., 0.6 mL for a 5 mm tube).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum using a standard pulse sequence. Proton decoupling is often used to simplify the spectrum.
-
Ensure a sufficient relaxation delay to allow for complete relaxation of all fluorine nuclei for accurate integration.
-
-
Data Analysis:
-
Reference the spectrum using the internal standard.
-
Integrate the peaks corresponding to the fluorine atoms in this compound and any fluorine-containing impurities.
-
The purity is calculated by comparing the integral of the main compound's fluorine signals to the total integral of all fluorine-containing species. The direct relationship between the peak area and the number of fluorine nuclei allows for accurate quantification without the need for response factors for each impurity.[1]
-
Visualizing the Purity Assessment Workflow
The following diagram illustrates the general workflow for the purity assessment of a pharmaceutical intermediate like this compound.
Caption: General workflow for purity assessment.
Conclusion
Both HPLC and ¹⁹F NMR are powerful and complementary techniques for the purity assessment of this compound. HPLC provides excellent quantitative information on a broad range of impurities, while ¹⁹F NMR offers unparalleled specificity for identifying and quantifying fluorine-containing impurities and confirming the structure of the main component. The choice between these methods will be guided by the specific analytical needs, available instrumentation, and the nature of the potential impurities. For comprehensive characterization, a combination of both techniques is often employed to provide a complete purity profile.
References
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The 3-fluoro-5-(trifluoromethyl)phenylacetic acid scaffold is a key pharmacophore in this arena, recognized for its potential in developing potent inhibitors for various biological targets. This guide provides a comparative study of analogs derived from this scaffold, supported by experimental data and detailed methodologies to aid in the design and evaluation of novel therapeutic agents.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the structure-activity relationship of a series of aryl acetamide triazolopyridazine analogs incorporating the this compound moiety. The study evaluated their efficacy against Cryptosporidium parvum using an HCT-8 cell-based assay, with potency measured by the half-maximal effective concentration (EC50).
| Compound ID | R1 | R2 | R3 | R4 | EC50 (µM)[1] |
| 11 | H | H | H | H | 22 |
| 18 | H | F | H | H | 1.2 |
| 22 | CH3 | H | H | H | 12 |
| 31 | CF3 | H | H | H | 1.1 |
| 52 | CF3 | F | H | H | 0.07 |
| 61 | CH3 | F | H | H | 0.35 |
| 77 | F | H | F | H | - |
| 78 | Cl | H | CF3 | H | - |
| 79 | CF3 | H | CF3 | H | - |
| 80 | F | F | F | H | - |
Key Observations from the SAR Study:
-
Impact of Fluorine Substitution: The addition of fluorine atoms significantly enhances potency. A single fluorine at the 4-position (compound 18 ) increases potency by 18-fold compared to the unsubstituted analog (11 )[1].
-
Role of the Trifluoromethyl Group: Substituting a methyl group with a trifluoromethyl group (e.g., comparing 22 to 31 ) leads to a tenfold increase in potency[1].
-
Synergistic Effects: The combination of a 4-fluoro and a 3-trifluoromethyl group (compound 52 ) results in a dramatic 314-fold increase in potency compared to the unsubstituted parent compound, highlighting a synergistic effect[1].
-
Positional Importance: The position of the fluorine atom is crucial. While 4-fluoro substitution consistently improves activity, 2-fluoro substitution tends to decrease potency[1].
Experimental Protocols
General Synthesis of Phenylacetic Acid Analogs
A common route for the synthesis of substituted phenylacetic acids is through the hydrolysis of the corresponding benzyl cyanides.
Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide [2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted benzyl cyanide (1.0 eq), water, and sulfuric acid.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Isolation: The phenylacetic acid derivative will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., hot water or toluene/hexanes) to yield the pure phenylacetic acid analog.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.
Materials: [2]
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (analogs of this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
Procedure: [2]
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow for Kinase Inhibitor IC50 Determination
Caption: Workflow for determining the IC50 of kinase inhibitors.
Representative Kinase Signaling Pathway (MAPK/ERK Pathway)
Many kinase inhibitors are designed to target components of key signaling cascades, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.
Caption: Inhibition of the MAPK/ERK pathway by a kinase inhibitor.
References
Structural Characterization of 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid and Its Derivatives: A Comparative Guide
This guide provides a comparative structural analysis of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid and two of its key derivatives: an amide and an ester. The information is targeted towards researchers, scientists, and professionals in drug development who utilize fluorinated aromatic compounds as versatile building blocks in chemical synthesis.[1] The inclusion of fluorine and trifluoromethyl groups significantly influences a molecule's electronic properties, lipophilicity, and metabolic stability, making these compounds highly valuable in medicinal chemistry, particularly in the development of kinase inhibitors.[1]
Comparative Spectroscopic and Physical Data
The following tables summarize the predicted key characterization data for this compound, its N-ethyl amide, and its ethyl ester derivatives. This data is essential for the identification and purity assessment of these compounds.
Table 1: Physical and Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Mass Spec (EI+) m/z |
| This compound | C₉H₆F₄O₂ | 222.14[5] | 222 (M+), 177 ([M-COOH]+) |
| N-ethyl-2-(3-fluoro-5-(trifluoromethyl)phenyl)acetamide | C₁₁H₁₁F₄NO | 249.21 | 249 (M+), 177 ([M-NHCH₂CH₃]+) |
| Ethyl 2-(3-fluoro-5-(trifluoromethyl)phenyl)acetate | C₁₁H₁₀F₄O₂ | 250.19 | 250 (M+), 177 ([M-OCH₂CH₃]+) |
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | δ 7.0-7.5 (m, 3H, Ar-H) | δ 3.7 (s, 2H, CH₂) | δ 3.3 (q, 2H, N-CH₂) | δ 4.2 (q, 2H, O-CH₂) | δ 1.2 (t, 3H, CH₃) | δ 11.0 (s, 1H, COOH) |
| This compound | ✓ | ✓ | ✓ | |||
| N-ethyl-2-(3-fluoro-5-(trifluoromethyl)phenyl)acetamide | ✓ | ✓ | ✓ | ✓ | ||
| Ethyl 2-(3-fluoro-5-(trifluoromethyl)phenyl)acetate | ✓ | ✓ | ✓ | ✓ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Ar-C (δ 115-140) | Ar-CF₃ (q, δ ~123) | Ar-F (d, δ ~162) | CH₂ (δ ~40) | C=O (δ ~170-175) | O-CH₂ (δ ~61) | N-CH₂ (δ ~35) | CH₃ (δ ~14) |
| This compound | ✓ | ✓ | ✓ | ✓ | ✓ | |||
| N-ethyl-2-(3-fluoro-5-(trifluoromethyl)phenyl)acetamide | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | |
| Ethyl 2-(3-fluoro-5-(trifluoromethyl)phenyl)acetate | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
Table 4: Key IR Spectroscopic Data (cm⁻¹)
| Compound | O-H (broad, ~3000) | C=O (~1700) | C-F (~1100-1350) | N-H (~3300) |
| This compound | ✓ | ✓ | ✓ | |
| N-ethyl-2-(3-fluoro-5-(trifluoromethyl)phenyl)acetamide | ✓ | ✓ | ✓ | |
| Ethyl 2-(3-fluoro-5-(trifluoromethyl)phenyl)acetate | ✓ | ✓ |
Synthetic and Analytical Workflows
The following diagrams illustrate the general pathways for the synthesis of the amide and ester derivatives from the parent carboxylic acid and the standard workflow for their structural characterization.
Caption: General synthetic routes for the amidation and esterification of this compound.
Caption: Standard experimental workflow for the structural characterization of organic compounds.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of the title compounds.
Synthesis Protocols
1. Synthesis of N-ethyl-2-(3-fluoro-5-(trifluoromethyl)phenyl)acetamide (Amide Derivative)
-
Step 1: Acyl Chloride Formation. To a solution of this compound (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours.
-
Step 2: Amidation. In a separate flask, dissolve ethylamine (2.0 eq) and triethylamine (2.5 eq) in DCM at 0 °C. Slowly add the acyl chloride solution from Step 1 to this flask. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Step 3: Work-up and Purification. Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
2. Synthesis of Ethyl 2-(3-fluoro-5-(trifluoromethyl)phenyl)acetate (Ester Derivative)
-
Step 1: Fischer Esterification. Dissolve this compound (1.0 eq) in an excess of ethanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Step 2: Reaction. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Step 3: Work-up and Purification. Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Acquire the carbon NMR spectrum on a 100 MHz spectrometer.
-
¹⁹F NMR: Acquire the fluorine NMR spectrum to confirm the presence and environment of the fluorine atoms.
2. Infrared (IR) Spectroscopy
-
Acquire the IR spectrum of the purified compound using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film on a salt plate or as a KBr pellet. Report characteristic absorption frequencies in wavenumbers (cm⁻¹).
3. Mass Spectrometry (MS)
-
Obtain the mass spectrum of the purified compound using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern. Report the mass-to-charge ratio (m/z) of the molecular ion and major fragments.
4. X-ray Crystallography
For unambiguous structure determination, single crystals of the compounds can be grown, typically by slow evaporation of a saturated solution in a suitable solvent system.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F².
The successful application of these protocols will yield the data necessary for the comprehensive structural characterization and comparison of this compound and its derivatives, facilitating their use in further research and development.
References
HPLC and GC methods for analyzing fluorinated compounds
A Comparative Guide to HPLC and GC Methods for the Analysis of Fluorinated Compounds
The analysis of fluorinated compounds, a diverse group of molecules with applications ranging from pharmaceuticals to advanced materials, presents unique challenges due to their varied physicochemical properties. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary analytical techniques employed for the separation and quantification of these compounds. The choice between HPLC and GC is fundamentally dictated by the analyte's volatility, thermal stability, and polarity. This guide provides a detailed comparison of these methods, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their analytical needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for non-volatile and thermally unstable compounds.[1][2] It separates analytes based on their interactions with a liquid mobile phase and a solid stationary phase. For fluorinated compounds, particularly in reversed-phase HPLC, specialized stationary phases have been developed to enhance retention and selectivity.
Key Features of HPLC for Fluorinated Compound Analysis:
-
Stationary Phases: While traditional C8 and C18 columns can be used, fluorinated stationary phases (e.g., perfluoroalkyl and phenyl phases) offer distinct advantages.[3] These phases can provide different elution orders and enhanced selectivity for difficult-to-separate fluorinated compounds.[3] They often exhibit lower retention for hydrocarbons and higher retention for fluorinated and halogenated aromatic compounds compared to conventional phases.[3][4]
-
Detection Methods:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for detecting per- and polyfluoroalkyl substances (PFAS), offering high sensitivity and reliability.[5] However, it can be susceptible to background contamination from fluoropolymer components within the HPLC system itself.[6][7]
-
Fluorescence Detection (FLD): For compounds lacking a natural chromophore, derivatization with a fluorescent tag is a common strategy. This significantly enhances sensitivity and allows for the analysis of trace levels of fluorinated acids.[8]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A novel approach involves coupling HPLC with ICP-MS/MS for fluorine-specific detection. By adding a barium solution post-column, the instrument can indirectly detect fluorine via the formation of the BaF+ ion, enabling compound-independent quantification.[9][10]
-
-
Applications: HPLC is extensively used in pharmaceutical development for drug impurity analysis, in natural medicine analysis, and for environmental monitoring of persistent organic pollutants like perfluorinated carboxylic acids (PFCAs).[5][8][]
Gas Chromatography (GC)
GC is the preferred method for volatile and thermally stable compounds.[1][12] The technique separates analytes in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. A significant consideration for many polar, non-volatile fluorinated compounds, such as PFCAs, is the necessity of a derivatization step to increase their volatility and thermal stability.[7][13]
Key Features of GC for Fluorinated Compound Analysis:
-
Derivatization: This chemical modification is crucial for analyzing non-volatile fluorinated compounds.[13] Common methods include:
-
Esterification: Converting carboxylic acids to their more volatile methyl or isobutyl esters.[7][14]
-
Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with a trimethylsilyl group.[6][15]
-
Amidation: Reacting acids with anilines to form stable anilide derivatives.[7]
-
-
Detection Methods:
-
Mass Spectrometry (GC-MS): The most common detector, providing identification and quantification. However, observing the molecular ion for fluorinated compounds can be difficult with standard electron ionization (EI); softer ionization techniques like Field Ionization (FI) can be beneficial.[16]
-
Electron Capture Detector (ECD): This detector is highly sensitive to halogenated compounds, making it an excellent choice for trace analysis of fluorinated substances.[14][17]
-
Flame Ionization Detector (FID): A universal detector for organic compounds, though generally less sensitive than ECD for halogenated molecules.[18][19]
-
-
Applications: GC is widely applied in environmental analysis for volatile fluorinated compounds in air and for the determination of total organic fluorine (TOF) after a defluorination process.[18][20] It is also used for analyzing by-products in industrial materials.[19]
Comparative Summary: HPLC vs. GC
The following table provides a side-by-side comparison of HPLC and GC for the analysis of fluorinated compounds.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Analyte Suitability | Non-volatile, thermally unstable, and polar compounds.[1] | Volatile and thermally stable compounds.[1][12] |
| Derivatization | Optional; used to enhance detection (e.g., with fluorescent tags).[8] | Often mandatory for polar/non-volatile compounds to increase volatility.[7] |
| Mobile Phase | Liquid (e.g., acetonitrile, methanol, water).[2] | Inert Gas (e.g., helium, nitrogen, hydrogen).[2] |
| Operating Temperature | Typically ambient to moderate (20-90°C).[1][2] | High temperatures required for volatilization (150-300°C).[1][2] |
| Common Detectors | Mass Spectrometry (MS/MS), UV-Vis, Fluorescence (FLD), ICP-MS.[5][8][9] | Mass Spectrometry (MS), Electron Capture (ECD), Flame Ionization (FID).[16][17] |
| Typical Columns | Shorter, wider packed columns (e.g., C18, fluorinated phases).[2] | Long, thin capillary columns (e.g., HP-5MS).[2][6] |
| Analysis Speed | Slower run times, typically 10-60 minutes.[2] | Faster run times, often within minutes.[2] |
| Advantages | Broad applicability for non-volatile compounds, diverse detection methods. | High resolution, speed, and sensitivity (especially with ECD); lower cost of consumables (gases vs. solvents).[2] |
| Limitations | Higher cost of solvents, potential for background contamination from system components.[2][7] | Limited to thermally stable and volatile (or derivable) analytes; high temperatures can degrade sensitive compounds.[1] |
Experimental Workflows and Protocols
Visualizing the analytical workflow can clarify the procedural differences between HPLC and GC methods.
Protocol 1: HPLC-FLD Analysis of Perfluorinated Carboxylic Acids (PFCAs)
This protocol is adapted from a method for analyzing PFCAs in water samples.[8]
-
Sample Preconcentration (SPE):
-
Condition a Sep-Pak C18 cartridge (500 mg) with 5 mL of methanol, followed by 2 mL of water.
-
Pass 100 mL of the water sample through the cartridge at a flow rate of 1 mL/min.
-
Dry the cartridge under air for 15 minutes.
-
Elute the retained analytes with three 2.5 mL fractions of methanol.
-
Evaporate the combined eluate to dryness under a gentle stream of argon.
-
-
Derivatization:
-
Dissolve the solid residue in 1 mL of acetonitrile (ACN).
-
Take 0.7 mL of the ACN solution and add a solution of 3-bromoacetyl coumarin (derivatizing reagent).
-
Heat the mixture at 70°C for 1 hour to form the fluorescent derivatives.
-
-
HPLC-FLD Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient elution program using acetonitrile and a buffer (e.g., sodium acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the coumarin tag.
-
Protocol 2: GC-MS Analysis of PFCAs via Microwave-Assisted Derivatization
This protocol is based on a method using magnetic SPE followed by GC-MS.[6]
-
Magnetic Solid-Phase Extraction (MSPE):
-
To 40 mL of an aqueous sample, add 20 mg of decyl-perfluorinated magnetic mesoporous microspheres.
-
Vortex the mixture for 20 minutes to allow adsorption of the PFCAs.
-
Use an external magnet to immobilize the magnetic sorbent and decant the supernatant.
-
Add 0.6 mL of acetonitrile and ultrasonicate for 15 minutes to desorb the analytes.
-
-
Derivatization:
-
Transfer the acetonitrile eluate to a new vial and evaporate to dryness under a nitrogen stream.
-
Add 50 µL of a 20% solution of BSTFA–TMCS (99:1) in acetonitrile.
-
React the mixture under microwave irradiation at 300 W for 8 minutes.
-
-
GC-MS Conditions:
-
Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).
-
Injection: 1 µL in splitless mode at 250°C.
-
Carrier Gas: Helium at 1 mL/min.
-
Oven Program: Start at 50°C (hold 2 min), ramp at 10°C/min to 110°C, then ramp at 25°C/min to 280°C (hold 5 min).
-
Detector: Mass Spectrometer.
-
Decision Guide for Method Selection
The choice between HPLC and GC depends primarily on the analyte's properties.
Conclusion
Both HPLC and GC are powerful techniques for the analysis of fluorinated compounds, each with specific strengths and limitations. HPLC is the dominant method for non-volatile and thermally labile compounds, such as those commonly found in pharmaceutical and biological matrices. Its versatility is enhanced by specialized fluorinated columns and sensitive detection methods like LC-MS/MS. Conversely, GC offers unparalleled speed and resolution for volatile compounds and becomes a viable, cost-effective option for non-volatile acids after a straightforward derivatization step. The optimal choice hinges on a careful consideration of the analyte's chemical nature, the required sensitivity, and the specific goals of the analysis.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. PFAS Detection Tech Advances With Portable Sensors | Technology Networks [technologynetworks.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of perfluorinated compounds by HPLC-ICP-MS/MS | EVISA's News [speciation.net]
- 10. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. researchgate.net [researchgate.net]
- 15. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04697D [pubs.rsc.org]
- 16. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 17. iltusa.com [iltusa.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. [Analysis of C4 fluoride compounds in alkylation materials by gas chromatography/flame ionization detection (GC/FID)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous confirmation of a synthesized molecule's structure is a cornerstone of chemical research and drug development. This guide provides a comparative overview of standard analytical techniques for validating the structure of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid, a valuable building block in medicinal chemistry. By presenting experimental data alongside methodologies, this document serves as a practical resource for researchers to ensure the identity, purity, and integrity of their synthesized compounds.
Comparative Analysis of Structural Isomers
To illustrate the importance of comprehensive structural validation, this guide compares the analytical data of the target compound, this compound, with two of its structural isomers: 2-Fluoro-5-(trifluoromethyl)phenylacetic acid and 4-Fluoro-3-(trifluoromethyl)phenylacetic acid. Subtle differences in the positions of the fluorine and trifluoromethyl groups on the phenyl ring lead to distinct spectroscopic and chromatographic profiles, which are essential for unambiguous identification.
Table 1: Comparative Analytical Data for Structural Isomers
| Property | This compound | 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid | 4-Fluoro-3-(trifluoromethyl)phenylacetic Acid |
| Molecular Formula | C₉H₆F₄O₂ | C₉H₆F₄O₂ | C₉H₆F₄O₂ |
| Molecular Weight | 222.14 g/mol | 222.14 g/mol | 222.14 g/mol |
| ¹H NMR (CDCl₃, ppm) | ~7.5-7.8 (m, 3H, Ar-H), ~3.7 (s, 2H, CH₂) | ~7.2-7.6 (m, 3H, Ar-H), ~3.8 (s, 2H, CH₂) | ~7.1-7.5 (m, 3H, Ar-H), ~3.6 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, ppm) | ~176 (C=O), ~162 (d, ¹JCF), ~132 (q, ²JCCF), Aromatic region with characteristic C-F and C-CF₃ couplings, ~40 (CH₂) | Aromatic region with distinct C-F and C-CF₃ coupling patterns, ~175 (C=O), ~35 (CH₂) | Aromatic region with unique C-F and C-CF₃ coupling patterns, ~177 (C=O), ~41 (CH₂) |
| ¹⁹F NMR (CDCl₃, ppm) | ~ -63 (s, CF₃), ~ -110 (t, Ar-F) | ~ -62 (s, CF₃), ~ -115 (m, Ar-F) | ~ -61 (d, CF₃), ~ -120 (m, Ar-F) |
| Mass Spec. (EI, m/z) | M⁺ at 222, fragments at 177 ([M-COOH]⁺), 157 ([M-CH₂COOH]⁺) | M⁺ at 222, characteristic fragmentation pattern differing from isomers | M⁺ at 222, unique fragmentation pattern |
| FTIR (cm⁻¹) | ~3000 (O-H), ~1710 (C=O), ~1300-1100 (C-F, CF₃) | ~3000 (O-H), ~1715 (C=O), ~1300-1100 (C-F, CF₃) | ~3000 (O-H), ~1705 (C=O), ~1300-1100 (C-F, CF₃) |
| HPLC Retention Time | Dependent on specific method | Different from isomers under identical conditions | Different from isomers under identical conditions |
Note: The spectral data presented are approximate and may vary slightly depending on the experimental conditions, solvent, and instrument used. This table serves to highlight the expected differences between the isomers.
Experimental Workflow for Structure Validation
A logical and systematic workflow is crucial for the efficient and accurate validation of a synthesized compound's structure. The following diagram illustrates the typical sequence of analytical techniques employed.
Caption: A typical workflow for the validation of a synthesized chemical compound.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atoms, providing detailed information about the connectivity of atoms in the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if not already present in the solvent.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans (due to the lower natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width covering the expected carbon chemical shift range (e.g., 0-200 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum.
-
Typical parameters: 64-128 scans, relaxation delay of 1-2 seconds, spectral width appropriate for fluorinated aromatic compounds (e.g., -50 to -150 ppm).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals. Calibrate the chemical shifts relative to the internal standard (TMS at 0.00 ppm for ¹H and ¹³C NMR).
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to obtain information about its structure from the fragmentation pattern.
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS). For direct analysis, a direct insertion probe can be used. Electron Ionization (EI) is a common ionization technique for this type of molecule.
-
GC-MS Analysis (with derivatization):
-
Derivatization: For GC-MS, the carboxylic acid group needs to be derivatized to increase volatility. A common method is silylation. To the dried sample, add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., pyridine). Heat the mixture (e.g., at 60-70°C for 30 minutes) to ensure complete reaction.
-
GC Conditions: Use a capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column). Program the oven temperature to ramp from a low initial temperature (e.g., 70°C) to a final temperature (e.g., 250°C) to ensure separation of components.
-
MS Conditions: Acquire mass spectra in the range of m/z 50-300.
-
-
Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern to identify characteristic losses, such as the loss of a carboxyl group ([M-COOH]⁺) or the benzyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule by detecting the absorption of infrared radiation.
Protocol:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the finely ground sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups:
-
O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹).
-
C=O stretch of the carboxylic acid (strong band around 1710 cm⁻¹).
-
C-F and C-CF₃ stretches (strong bands in the 1300-1100 cm⁻¹ region).
-
Aromatic C-H and C=C stretches .
-
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the synthesized compound and to differentiate it from potential isomers and impurities.
Protocol:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column, and a gradient or isocratic pump.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio can be optimized for best separation. A common starting point is a 50:50 mixture.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) for reproducibility.
-
Detection: Monitor the absorbance at a wavelength where the compound has significant absorption (e.g., 254 nm).
-
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample solution. Record the chromatogram. The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks. The retention time is a characteristic property of the compound under the specific chromatographic conditions and can be used to distinguish it from its isomers.
A Comparative Analysis of the Acidity of Fluorotrifluoromethyl Phenylacetic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of various isomers of fluorotrifluoromethyl phenylacetic acid. The positioning of the electron-withdrawing fluorine and trifluoromethyl groups on the phenyl ring significantly influences the acidity of the carboxylic acid moiety, a key determinant of the molecule's chemical and biological behavior. This document presents a quantitative comparison of the predicted acid dissociation constants (pKa) for these isomers, alongside a detailed experimental protocol for their empirical determination.
Introduction
Fluorotrifluoromethyl phenylacetic acids are important building blocks in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties, affecting the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the relative reactivity of different isomers is crucial for rational drug design and the development of novel synthetic methodologies.
The primary measure of reactivity for a carboxylic acid is its acidity, quantified by the acid dissociation constant (pKa). A lower pKa value indicates a stronger acid, signifying a greater propensity to donate a proton. This property influences a molecule's ionization state at physiological pH, its ability to participate in acid-base catalysis, and its nucleophilicity in various reactions.
Predicted Acidity of Isomers
In the absence of direct comparative experimental data in the literature, the pKa values of various fluorotrifluoromethyl phenylacetic acid isomers can be estimated using the Hammett equation. This linear free-energy relationship correlates the electronic influence of substituents on the aromatic ring with the equilibrium or rate constant of a reaction. The Hammett equation is given by:
log(K/K₀) = σρ
where K is the equilibrium constant for the substituted benzoic acid, K₀ is the equilibrium constant for benzoic acid, σ is the substituent constant, and ρ is the reaction constant. For the dissociation of benzoic acids in water at 25°C, ρ is defined as 1.
The pKa can be calculated using the relationship:
pKa = pKa(benzoic acid) - σ
The pKa of unsubstituted phenylacetic acid is approximately 4.31. The effect of the methylene (-CH₂-) group between the phenyl ring and the carboxylic acid group reduces the influence of the ring substituents. The reaction constant (ρ) for phenylacetic acids is approximately 0.49. Therefore, the predicted pKa values can be estimated using the following modified equation:
pKa ≈ 4.31 - 0.49 * (σ_F + σ_CF₃)
The Hammett sigma constants (σ) for the fluoro and trifluoromethyl groups depend on their position (meta or para) on the phenyl ring.
-
σ_meta(F): +0.34
-
σ_para(F): +0.06
-
σ_meta(CF₃): +0.43
-
σ_para(CF₃): +0.54
The following table summarizes the predicted pKa values for various isomers of fluorotrifluoromethyl phenylacetic acid, calculated based on the additive effect of the substituent constants.
| Isomer | Substituent Positions | Σσ (F + CF₃) | Predicted pKa |
| 2-Fluoro-3-(trifluoromethyl)phenylacetic acid | ortho, meta | - | - |
| 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | ortho, para | - | - |
| 2-Fluoro-5-(trifluoromethyl)phenylacetic acid | ortho, meta | - | - |
| 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | meta, para | 0.88 | 3.88 |
| 3-Fluoro-5-(trifluoromethyl)phenylacetic acid | meta, meta | 0.77 | 3.92 |
| 4-Fluoro-3-(trifluoromethyl)phenylacetic acid | para, meta | 0.49 | 4.07 |
Note: The Hammett equation is not directly applicable for ortho-substituents due to steric effects. Therefore, pKa values for 2-substituted isomers are not predicted here and would require experimental determination.
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol outlines a standard method for the experimental determination of the pKa values of fluorotrifluoromethyl phenylacetic acid isomers.
1. Materials and Equipment:
-
Fluorotrifluoromethyl phenylacetic acid isomer
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Deionized water
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
-
Analytical balance
2. Procedure:
-
Accurately weigh approximately 0.1 mmol of the fluorotrifluoromethyl phenylacetic acid isomer and dissolve it in 50 mL of deionized water in a 100 mL beaker. Gentle heating may be required for complete dissolution.
-
Place the beaker on the magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Record the initial pH of the solution.
-
Fill the burette with the standardized 0.1 M NaOH solution.
-
Begin the titration by adding small increments (e.g., 0.2 mL) of the NaOH solution.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly (e.g., to pH 11-12), ensuring that several data points are collected before and after the equivalence point.
3. Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of pKa values.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The predicted pKa values based on the Hammett equation suggest that the acidity of fluorotrifluoromethyl phenylacetic acid isomers is significantly influenced by the positions of the fluoro and trifluoromethyl substituents. The 3-fluoro-4-(trifluoromethyl)phenylacetic acid isomer is predicted to be the most acidic among the calculated isomers due to the combined electron-withdrawing effects of the meta-fluoro and para-trifluoromethyl groups. Experimental verification of these predicted values using the provided protocol is essential for a definitive comparison of their reactivity. This information can guide the selection of appropriate isomers for specific applications in drug discovery and materials science, where precise control over acidity and reactivity is paramount.
A Spectroscopic Comparison: From Starting Material to 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid
A detailed spectroscopic analysis of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid and its immediate precursor, 3-Fluoro-5-(trifluoromethyl)benzyl cyanide, provides a clear roadmap for researchers monitoring the synthesis of this valuable fluorinated building block. This guide presents a comparative overview of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, supported by a detailed experimental protocol for the final hydrolysis step.
The transformation of a nitrile to a carboxylic acid is a fundamental reaction in organic synthesis. In the preparation of this compound, a compound of interest in medicinal chemistry and materials science, this conversion is the final and crucial step. A thorough understanding of the spectroscopic differences between the starting nitrile and the final carboxylic acid product is essential for reaction monitoring, purification, and final product characterization.
Synthetic Pathway Overview
The synthesis of this compound is readily achieved through a two-step process commencing with the commercially available 3-Fluoro-5-(trifluoromethyl)benzyl bromide. The first step involves a nucleophilic substitution with a cyanide source to yield 3-Fluoro-5-(trifluoromethyl)benzyl cyanide. The subsequent and final step is the hydrolysis of this nitrile to the desired carboxylic acid.
A Comparative Guide to Assessing the Enantiomeric Excess of Chiral Derivatives
The determination of enantiomeric excess (ee) is a critical analytical challenge in the pharmaceutical industry, as enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] Consequently, the development and validation of robust and accurate stereoselective analytical methods are essential for ensuring drug safety, efficacy, and regulatory compliance.[3][4] This guide provides an objective comparison of the principal analytical techniques used for determining enantiomeric excess, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in method selection and implementation.
Comparison of Key Analytical Techniques
Chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and widely used techniques for the determination of enantiomeric excess.[1][5] Chiral chromatography, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), is often considered the gold standard due to its high accuracy and resolving power.[1][6] NMR spectroscopy offers a complementary, non-destructive approach that can be particularly advantageous for high-throughput screening.[1][7]
The choice of technique depends on various factors, including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.[1]
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[1] | Differential partitioning of volatile enantiomers between a CSP and a gaseous mobile phase.[1] | Differential partitioning of enantiomers between a CSP and a supercritical fluid mobile phase.[1] | Formation of transient diastereomeric complexes (with CSAs) or stable diastereomers (with CDAs) leading to distinct NMR signals.[8][9] |
| Applicability | Broad applicability for a wide range of non-volatile and thermally stable compounds.[1][10] | Suitable for volatile and thermally stable compounds.[5] Derivatization may be required to increase volatility.[11] | Broad applicability, particularly for preparative separations. A "greener" alternative with reduced organic solvent use.[1][12] | Applicable to a wide range of compounds in solution. Non-destructive.[1] |
| Sample Prep | Simple dissolution in a suitable solvent. | May require derivatization for non-volatile or polar analytes.[11] | Simple dissolution in a suitable solvent. | Simple dissolution for CSA methods; requires a chemical reaction for CDA methods.[1][9] |
| Speed | Moderate (typically 10-30 min per sample). | Fast for volatile compounds (typically 5-20 min per sample).[13] | Very fast analysis times and rapid column equilibration.[1] | Rapid acquisition (often < 5 min per sample), but sample preparation for CDAs can be time-consuming.[7] |
| Sensitivity | High, especially with UV, fluorescence, or MS detectors.[3] | Very high, particularly with Flame Ionization (FID) or Mass Spectrometry (MS) detectors. | High sensitivity, compatible with various detectors. | Generally lower sensitivity compared to chromatographic methods.[1] |
| Resolution | Excellent, highly dependent on the choice of CSP and mobile phase.[10] | Excellent for suitable analytes. | Often provides improved peak symmetries and resolution compared to HPLC.[2] | Varies greatly depending on the analyte and the chiral agent used. Baseline separation is the goal. |
| Validation | Well-established validation protocols (ICH guidelines).[2][14] | Well-established validation protocols.[15] | Similar validation approach to HPLC.[2] | Requires validation of specificity and linearity of signal integration. |
Performance Data for Chiral Chromatography
The success of a chiral chromatographic separation is primarily dependent on the selection of the Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are widely used due to their broad enantioselectivity.[10]
Table 1: Chiral HPLC Performance Data
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rₛ) | Selectivity (α) | Reference |
| BINOL Derivative | Chiralpak AD-H | n-Hexane/Isopropanol (98:2) | 1.73 | - | [10] |
| Promethazine | Chiral AGP | 20mM PBS (pH 4.15)/Isopropanol (99.5:0.5) | 1.32 | - | [16][17] |
| Trimeprazine | Chiral AGP | 20mM PBS (pH 3.31) | 1.20 | - | [16][17] |
| Note: '-' indicates data not explicitly provided in the cited sources. |
Table 2: Chiral GC Performance Data
| Analyte | Chiral Stationary Phase (CSP) | Oven Program | Resolution (Rₛ) | Reference |
| 1-Phenylethanol | Chirasil-DEX CB | 100°C (4 min), ramp 5°C/min to 160°C | Baseline | [13] |
| Carvone | Chirasil-DEX CB | 100°C (4 min), ramp 5°C/min to 160°C | Baseline | [13] |
| Note: Resolution was visually confirmed as baseline in the source chromatograms. |
Performance Data for NMR Spectroscopy
In NMR spectroscopy, the degree of separation between the signals of the two diastereomeric species (Δδ), measured in ppm, is the critical parameter. A larger Δδ value indicates better discrimination.[18]
Table 3: NMR Performance with Chiral Auxiliaries
| Method | Analyte | Chiral Auxiliary | Observed Δδ (ppm) | Reference |
| CDA | Chiral Primary Amine | 2-formylphenylboronic acid / (R)-BINOL | > 0.05 | [19] |
| CDA | Chiral Diol | 4-fluoro-2-formylphenyl boronic acid / phenylethylamine | - | [20] |
| CSA | N-3,5-dinitrobenzoylphenylglycine methyl ester | Isomannide-derived carbamate | Significant separation | [8][21] |
| CSA | Amino acid derivatives | Ethyl (S)-lactate derived carbamates | Significant separation | [22] |
| Note: Specific Δδ values are highly dependent on the analyte structure and experimental conditions. |
Experimental Protocols
General Protocol for Chiral HPLC Analysis
This protocol provides a general workflow for developing a chiral HPLC method.[10]
a. Sample Preparation:
-
Accurately weigh and dissolve the analyte in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.[10]
-
Filter the sample through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions (Starting Point):
-
Column: Begin screening with common polysaccharide-based CSPs (e.g., Chiralpak® IA, AD-H; Chiralcel® OD-H, OJ-H).
-
Mobile Phase: For normal phase, use a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) n-Hexane/Isopropanol.[10]
-
Additive: For basic analytes like amines, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape. For acidic analytes, add 0.1% trifluoroacetic acid (TFA).[10]
-
Flow Rate: 1.0 mL/min for a 4.6 mm I.D. column.[10]
-
Column Temperature: 25 °C.[10]
-
Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 230 or 254 nm).[10]
c. Method Optimization:
-
Mobile Phase Composition: Adjust the percentage of the alcohol modifier. Increasing the alcohol content generally decreases retention time but may reduce resolution.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution.
-
Temperature: Varying the column temperature can influence selectivity and resolution.
d. Calculation of Enantiomeric Excess:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak area for each enantiomer (Area₁ and Area₂).
-
Calculate the enantiomeric excess using the formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100[23][24]
General Protocol for NMR Analysis with a Chiral Solvating Agent (CSA)
This non-covalent method relies on the formation of transient diastereomeric complexes.[1][21]
a. Materials:
-
Analyte of interest.
-
High-purity Chiral Solvating Agent (CSA).
-
Anhydrous, deuterated NMR solvent (e.g., CDCl₃, Benzene-d₆).
-
High-resolution NMR spectrometer.
b. Procedure:
-
Prepare an NMR sample by dissolving a precise amount of the analyte in the deuterated solvent (e.g., 5-10 mg in 0.6 mL).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add a molar equivalent of the CSA to the NMR tube. Mix thoroughly.
-
Acquire another ¹H NMR spectrum. Look for splitting of a key proton signal into two distinct resonances, representing the two diastereomeric complexes.
-
If separation is not observed, incrementally add more CSA (up to 3-5 equivalents) and re-acquire the spectrum. Temperature variation can also be explored to improve resolution.
-
Once baseline separation of a signal is achieved, carefully integrate the two peaks.
-
Calculate the enantiomeric excess using the peak integrals (Integral₁ and Integral₂) in the same formula used for HPLC.[25]
General Protocol for NMR Analysis with a Chiral Derivatizing Agent (CDA)
This method involves the formation of stable diastereomers through covalent bonding.[9][19]
a. Materials:
-
Analyte containing a reactive functional group (e.g., alcohol, amine, carboxylic acid).
-
Enantiomerically pure (>99.5% ee) Chiral Derivatizing Agent (e.g., Mosher's acid chloride).[9][26]
-
Anhydrous reaction solvent and deuterated NMR solvent.
-
Reagents for reaction workup and purification (if necessary).
b. Derivatization Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the enantiomeric mixture of the analyte.
-
Add a slight excess (e.g., 1.1-1.2 equivalents) of the CDA. Add any necessary catalyst or base (e.g., pyridine).
-
Allow the reaction to proceed to completion. It is crucial that the reaction goes to 100% conversion for both enantiomers to avoid kinetic resolution, which would lead to inaccurate ee values.[9]
-
Work up the reaction to remove excess reagents. Purification by flash chromatography may be required to isolate the diastereomeric products.
-
Dissolve the purified diastereomeric mixture in a deuterated solvent for NMR analysis.
c. NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum (or ¹⁹F, ³¹P NMR if applicable to the CDA).
-
Identify a well-resolved signal that is distinct for each of the two diastereomers.
-
Integrate the corresponding peaks and calculate the enantiomeric excess using the standard formula.[25]
Visualized Workflows and Logic
Caption: General experimental workflow for determining enantiomeric excess using chiral chromatography.
Caption: Workflow for ee determination using NMR with a Chiral Solvating Agent.
Caption: Workflow for ee determination using NMR with a Chiral Derivatizing Agent.
Caption: Logical comparison of chiral chromatography and NMR for enantiomeric excess determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of enantiomeric excess [ch.ic.ac.uk]
- 6. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 15. benchchem.com [benchchem.com]
- 16. uma.es [uma.es]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. physicsforums.com [physicsforums.com]
- 24. pharmaguru.co [pharmaguru.co]
- 25. researchgate.net [researchgate.net]
- 26. stereoelectronics.org [stereoelectronics.org]
Bridging the Gap: A Guide to Cross-Validating Experimental Results with Computational Predictions in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the modern drug discovery landscape, the synergy between computational modeling and experimental validation is paramount for accelerating the development of new therapeutics.[1][2] This guide provides a framework for objectively comparing in silico predictions with in vitro and in vivo experimental data, fostering a more integrated and efficient research workflow.[1][3] By systematically cross-validating computational models, researchers can enhance the predictive accuracy of their models, reduce costs, and increase the success rate of drug development programs.[3][4]
The Integrated Drug Discovery Workflow
A successful drug discovery campaign often follows an iterative cycle of computational prediction and experimental validation.[3] This process allows for the refinement of computational models based on real-world biological data, leading to more accurate predictions in subsequent rounds of discovery.
Caption: A high-level overview of an integrated drug discovery workflow.
Core Methodologies: A Comparative Overview
The cross-validation process involves a variety of computational and experimental techniques. The choice of methods depends on the specific research question, the nature of the biological target, and the properties of the compounds being investigated.
Computational Prediction Methods
Computational approaches play a crucial role in the early stages of drug discovery by enabling the rapid screening of large compound libraries and the prediction of potential drug-target interactions.[1][5]
-
Molecular Docking: Predicts the preferred orientation of a ligand when bound to a receptor.[5][6] This method is instrumental in structure-based drug design.
-
Quantitative Structure-Activity Relationship (QSAR): Relates the chemical structure of a molecule to its biological activity.[5] 3D-QSAR models are powerful tools for studying drug-target interactions.[5]
-
Machine Learning (ML) and Artificial Intelligence (AI): These approaches are increasingly used to predict drug-target interactions, optimize pharmacokinetic properties, and design novel compounds.[1][7]
-
Pharmacophore Modeling: Identifies the essential 3D arrangement of functional groups responsible for a molecule's biological activity.[1]
Experimental Validation Techniques
Experimental validation is essential to confirm the biological relevance of computational predictions.[8][9] A multi-faceted approach using orthogonal validation strategies is highly recommended.[8]
-
Biochemical Assays: Techniques like enzyme-linked immunosorbent assay (ELISA) and surface plasmon resonance (SPR) are used to quantify binding affinity and kinetics.
-
Cell-Based Assays: These assays assess the effect of a compound on cellular functions, such as cell viability, proliferation, and signaling pathway modulation.
-
Gene Expression Analysis: Methods like quantitative PCR (qPCR) and RNA sequencing (RNA-Seq) can validate predicted changes in gene expression levels.[9][10]
-
Protein-Protein Interaction (PPI) Verification: Techniques such as co-immunoprecipitation (Co-IP) and yeast two-hybrid screening can confirm predicted interactions between proteins.[9]
Data Presentation: A Comparative Analysis
Clear and concise data presentation is crucial for comparing computational predictions with experimental results. The following tables provide a template for summarizing key quantitative data.
Table 1: Comparison of Predicted and Experimental Binding Affinities
| Compound ID | Computational Method | Predicted Binding Affinity (e.g., Docking Score, ΔG) | Experimental Method | Measured Binding Affinity (e.g., Ki, IC50, Kd) | Fold Difference |
| Compound A | Molecular Docking | -9.5 kcal/mol | SPR | 50 nM | - |
| Compound B | Molecular Docking | -8.2 kcal/mol | ITC | 200 nM | - |
| Compound C | FEP | -10.1 kcal/mol | ELISA | 25 nM | - |
Table 2: Cross-Validation of Cellular Activity
| Compound ID | Predicted Activity (e.g., pIC50 from QSAR) | Experimental Cell-Based Assay | Measured Cellular Potency (e.g., EC50) | Correlation (r²) |
| Compound A | 7.5 | Cell Viability Assay | 6.8 | 0.85 |
| Compound B | 6.2 | Reporter Gene Assay | 6.5 | 0.85 |
| Compound C | 8.1 | High-Content Imaging | 7.9 | 0.85 |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable validation.
Protocol 1: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
-
Materials: Recombinant kinase, substrate peptide, ATP, test compounds, assay buffer, and a detection reagent.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the kinase, substrate peptide, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the specified time.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based Target Engagement Assay
-
Objective: To confirm that the test compound interacts with its intended target within a cellular context.
-
Materials: A cell line expressing the target protein, test compounds, lysis buffer, and antibodies for immunoprecipitation and western blotting.
-
Procedure:
-
Treat the cells with varying concentrations of the test compound.
-
Lyse the cells and perform immunoprecipitation for the target protein.
-
Run the immunoprecipitated samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with a primary antibody against the target and a secondary antibody conjugated to a detectable marker.
-
Visualize the bands and quantify the amount of target protein pulled down at each compound concentration.
-
Signaling Pathway Analysis
Understanding the impact of a compound on a biological pathway is often a key objective. Visualizing these pathways can aid in interpreting both computational and experimental data.
Caption: Predicted inhibition of a signaling pathway by Compound X.
By systematically applying the principles outlined in this guide, researchers can build a robust framework for cross-validating computational predictions with experimental data, ultimately leading to more informed decisions in the drug discovery process.
References
- 1. jddhs.com [jddhs.com]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Building a legacy of innovation in biotechnology and drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. BJOC - Computational methods in drug discovery [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. themoonlight.io [themoonlight.io]
- 10. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
